molecular formula C10H10BrNO B3213509 3-Bromo-5-(1-methylethoxy)-benzonitrile CAS No. 1119779-02-0

3-Bromo-5-(1-methylethoxy)-benzonitrile

Cat. No.: B3213509
CAS No.: 1119779-02-0
M. Wt: 240.1 g/mol
InChI Key: VQBKHFHKPIQAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(1-methylethoxy)-benzonitrile (CAS 1119779-02-0) is an aromatic nitrile derivative of high purity, supplied for research and development purposes. With a molecular formula of C10H10BrNO and a molecular weight of 240.10 g/mol, this compound is characterized by its isopropoxy and bromo substituents on a benzonitrile scaffold . Aromatic nitriles, in general, are versatile intermediates in organic synthesis and have wide applications in producing pharmaceuticals, pesticides, and dyes . The benzonitrile core is known to allow for dipolar and dispersion interactions, making it a valuable building block for constructing more complex molecules . In particular, halogenated benzonitriles like this one can serve as key precursors in cross-coupling reactions and nucleophilic substitutions. For instance, studies on similar meta-halo benzonitrile derivatives have shown their reactivity in aromatic nucleophilic substitution, where the bromo group can act as a leaving group, enabling the introduction of other functional groups such as fluorine-18 for positron emission tomography (PET) tracer development . Researchers can utilize this compound as a synthetic intermediate to access a variety of pharmacologically active compounds or functional materials. This product is intended for research use only and is not intended for diagnostic or therapeutic use. For specific handling and storage information, please refer to the available safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBKHFHKPIQAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Bromo-5-(1-methylethoxy)-benzonitrile, a substituted benzonitrile with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to offer predictive insights and a solid foundation for further research.

Molecular and Physicochemical Profile

This compound, with the CAS number 1119779-02-0, possesses a molecular formula of C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol .[1] Its structure features a benzene ring substituted with a bromo group, a nitrile group, and an isopropoxy group, bestowing upon it a unique combination of lipophilicity and chemical reactivity.

Structural Information
Identifier Value
IUPAC Name 3-Bromo-5-(1-methylethoxy)benzonitrile
CAS Number 1119779-02-0
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol [1]
SMILES CC(C)OC1=CC(Br)=CC(C#N)=C1
Predicted and Comparative Physical Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
3-BromobenzonitrileC₇H₄BrN182.02[2]36-38[3]260-262[3]
3-Bromo-5-methoxybenzonitrileC₈H₆BrNO212.04[4]Not Available253.5±25.0 (Predicted)[5]
3-Bromo-5-fluorobenzonitrileC₇H₃BrFN200.01[6]Not AvailableNot Available
3-Bromo-5-hydroxybenzonitrileC₇H₄BrNO198.02[7]Not AvailableNot Available
3-Bromo-4-isopropoxy-5-methoxybenzonitrileC₁₁H₁₂BrNO₂270.12[8]Not AvailableNot Available

Based on these comparisons, this compound is expected to be a solid at room temperature with a relatively high boiling point. Its solubility is predicted to be low in water and higher in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis and Purification

While a specific, validated protocol for the synthesis of this compound is not published, a plausible synthetic route can be designed based on established organic chemistry principles and procedures reported for analogous compounds. A common strategy involves the etherification of a phenolic precursor followed by functional group manipulations to introduce the nitrile moiety.

Proposed Synthetic Workflow

A logical synthetic pathway would start from 3-bromo-5-hydroxybenzonitrile. The hydroxyl group can be alkylated with 2-bromopropane in the presence of a suitable base to yield the target compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Williamson Ether Synthesis cluster_product Final Product 3-Bromo-5-hydroxybenzonitrile 3-Bromo-5-hydroxybenzonitrile 2-Bromopropane, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) 2-Bromopropane, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) This compound This compound 2-Bromopropane, Base (e.g., K₂CO₃), Solvent (e.g., Acetone)->this compound Alkylation

Caption: Proposed synthetic route to this compound.

General Experimental Protocol

Disclaimer: This is a generalized protocol and requires optimization for safety and yield.

  • Reaction Setup: To a solution of 3-bromo-5-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5-2.0 eq).

  • Alkylation: Add 2-bromopropane (1.2-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Quality Control

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The aromatic protons should appear as distinct multiplets in the aromatic region.

    • ¹³C NMR will show characteristic peaks for the carbon atoms of the benzene ring, the nitrile carbon, and the carbons of the isopropoxy group.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other significant peaks would correspond to C-H, C-O, and C-Br bonds.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound (240.10 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide information on both purity and molecular weight.

Characterization_Workflow cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR IR IR Synthesized Compound->IR MS MS Synthesized Compound->MS HPLC HPLC Synthesized Compound->HPLC GC_MS GC-MS Synthesized Compound->GC_MS Purity & Identity Confirmation Purity & Identity Confirmation NMR->Purity & Identity Confirmation IR->Purity & Identity Confirmation MS->Purity & Identity Confirmation HPLC->Purity & Identity Confirmation GC_MS->Purity & Identity Confirmation

Caption: Analytical workflow for the characterization of this compound.

Applications in Research and Development

Substituted benzonitriles are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[8][9] The nitrile group can serve as a precursor to other functional groups or act as a key pharmacophore. The bromo substituent provides a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments.

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[10][11][12]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for structurally related brominated benzonitriles should be followed. These compounds are generally considered harmful if swallowed, in contact with skin, or if inhaled.[13] They can cause skin and eye irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a promising chemical intermediate with significant potential in drug discovery and development. Although direct experimental data on its physical properties are scarce, this guide provides a comprehensive overview based on the analysis of related compounds. The proposed synthetic and characterization workflows offer a practical starting point for researchers interested in utilizing this molecule in their synthetic endeavors. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

  • MySkinRecipes. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. Retrieved from [Link]

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-iodobenzonitrile. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. Retrieved from [Link]

  • Phillips, R. S., Busby, S., Edenfield, L., & Wickware, K. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Amino acids, 44(2), 529–532. [Link]

  • MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzonitrile. Retrieved from [Link]

  • Tradeindia. (n.d.). 3-bromo Benzonitrile at Best Price in Surat, Gujarat | Anami Organics. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-(1-methylethoxy)-benzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzonitriles

In the landscape of contemporary medicinal chemistry, the benzonitrile scaffold represents a cornerstone for the development of targeted therapeutics. The nitrile group, a versatile functional handle, can participate in a variety of chemical transformations and often serves as a key pharmacophoric element, engaging in crucial interactions with biological targets.[1][2] Its metabolic stability further enhances its desirability in drug design. This guide focuses on a specific, highly functionalized benzonitrile derivative, 3-Bromo-5-(1-methylethoxy)-benzonitrile, a compound poised as a valuable intermediate in the synthesis of next-generation kinase inhibitors and other complex molecular architectures.

This document provides a comprehensive overview of this compound, including its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications in drug discovery, particularly in the synthesis of Janus kinase (JAK) inhibitor analogues.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO[3]
Molecular Weight 240.10 g/mol [3]
CAS Number 1119779-02-0[3]
Appearance White to off-white crystalline solid (predicted)[4]
Boiling Point Predicted: 253.5 ± 25.0 °C[4]
Density Predicted: 1.56 ± 0.1 g/cm³[4]
Storage Temperature 2-8°C[4]

Molecular Structure

The structure of this compound features a 1,3,5-trisubstituted benzene ring, offering distinct points for further chemical modification.

Caption: 2D structure of this compound.

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 3,5-dihydroxybenzoic acid. This pathway is designed for high yield and purity, making it suitable for both laboratory-scale and pilot-plant production.

Step 1: Synthesis of 3-Bromo-5-hydroxybenzonitrile

The initial step involves the conversion of a benzoic acid to a benzonitrile, followed by selective bromination. A common route to a precursor, 3,5-dibromo-4-hydroxybenzonitrile, involves the bromination of p-hydroxybenzonitrile.[5] A plausible route to the required 3-bromo-5-hydroxybenzonitrile would involve similar established organometallic or direct bromination techniques on 3-hydroxybenzonitrile. For the purpose of this guide, we will consider 3-Bromo-5-hydroxybenzonitrile as the starting material, which is commercially available.

Step 2: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers.[6][7] It proceeds via an SN2 reaction between an alkoxide and a primary or secondary alkyl halide.[8] In this protocol, the phenoxide of 3-Bromo-5-hydroxybenzonitrile is reacted with 2-bromopropane to yield the desired product.

G cluster_0 Reaction Workflow start Dissolve 3-Bromo-5- hydroxybenzonitrile in DMF add_base Add K2CO3 start->add_base stir1 Stir at RT (30 min) add_base->stir1 add_alkyl_halide Add 2-Bromopropane stir1->add_alkyl_halide heat Heat to 60-70°C (4-6 hours) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup monitor->workup extract Extract with Ethyl Acetate workup->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end 3-Bromo-5-(1-methylethoxy)- benzonitrile purify->end

Caption: Workflow for Williamson Ether Synthesis.

Materials and Reagents:

  • 3-Bromo-5-hydroxybenzonitrile[9][10]

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Bromo-5-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-bromopropane (1.5 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a crystalline solid.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The strategic placement of the bromo, isopropoxy, and nitrile functionalities makes this compound a highly valuable intermediate for the synthesis of complex drug molecules, particularly kinase inhibitors.[11] The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl or amino substituents.

Role in the Synthesis of Janus Kinase (JAK) Inhibitor Analogues

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways.[12] Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune diseases and myeloproliferative neoplasms.[13] Consequently, JAK inhibitors have emerged as a significant class of therapeutics.

Drugs such as Tofacitinib and Ruxolitinib, both potent JAK inhibitors, feature a pyrrolo[2,3-d]pyrimidine core.[14][15] The synthesis of these and related molecules often involves the coupling of a functionalized pyrrolopyrimidine with a substituted pyrazole or other heterocyclic systems.[3][16]

cluster_1 Synthetic Utility in JAK Inhibitor Analogue Synthesis start_mol 3-Bromo-5-(1-methylethoxy)- benzonitrile cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start_mol->cross_coupling intermediate Functionalized Benzonitrile Intermediate cross_coupling->intermediate cyclization Cyclization/Condensation with Pyrrolopyrimidine Precursor intermediate->cyclization jak_analogue JAK Inhibitor Analogue cyclization->jak_analogue

Caption: Synthetic pathway to JAK inhibitor analogues.

This compound is an ideal precursor for the synthesis of novel JAK inhibitor analogues. The bromo substituent can be readily converted to a boronic acid or ester for Suzuki coupling, or directly used in a Buchwald-Hartwig amination to introduce a linker to the core heterocyclic scaffold of the inhibitor. The isopropoxy group can modulate the pharmacokinetic properties of the final compound, while the nitrile can serve as a key binding element in the kinase domain.

Safety and Handling

As a brominated aromatic nitrile, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety profiles of structurally related compounds provide valuable guidance.

General Hazards of Related Compounds:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][17]

  • Skin Irritation: Causes skin irritation.[9][17]

  • Eye Irritation: Causes serious eye irritation.[9][17]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[19]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

First Aid Measures:

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[18]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[20]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[20]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its versatile functional groups allow for its incorporation into complex molecular scaffolds, particularly those of kinase inhibitors. The synthetic route outlined in this guide provides a reliable method for its preparation, and the safety information, based on related compounds, ensures its responsible handling. As the demand for novel and targeted therapeutics continues to grow, the utility of such well-functionalized building blocks will undoubtedly increase, making this compound a valuable asset for medicinal chemists.

References

  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2015). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
  • Ramachandraiah, G., & Reddy, P. N. (1996). US Patent No. US5559259A.
  • MySkinRecipes. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. Retrieved January 30, 2026, from [Link]

  • ChemHelp ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. Retrieved January 30, 2026, from [Link]

  • Sivakumar, S., & Arumugam, N. (2016). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Journal of Molecular Structure, 1125, 59-69.
  • SciSpace. (n.d.). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Thiocarbamate prodrugs of tofacitinib.
  • Castrol. (2025). SAFETY DATA SHEET. Retrieved January 30, 2026, from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Fleming, F. F., & Yao, L. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.
  • Bernstein, D. E. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 461, 249.
  • ResearchGate. (n.d.). The asymmetric synthesis of tofacitinib. Retrieved January 30, 2026, from [Link]

  • AWS. (2005). Material Safety Data Sheet. Retrieved January 30, 2026, from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved January 30, 2026, from [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • Varchi, G., et al. (2022).
  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved January 30, 2026, from [Link]

  • Sun, J., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 262, 115848.
  • Google Patents. (n.d.). Process for the preparation of p-hydroxybenzonitrile.
  • Al-Ghanim, A. M., et al. (2021). Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs. RSC Medicinal Chemistry, 12(9), 1541-1549.
  • National Center for Biotechnology Information. (n.d.). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. Retrieved January 30, 2026, from [Link]

Sources

3-Bromo-5-(1-methylethoxy)-benzonitrile: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-(1-methylethoxy)-benzonitrile (CAS: 1119779-02-0), also known as 3-bromo-5-isopropoxybenzonitrile, is a bifunctional halogenated aromatic building block. It features an aryl bromide moiety susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a nitrile group serving as a precursor for amines, amides, or heterocycles.

While valuable for diversifying scaffolds in kinase inhibitor discovery, this compound presents specific safety challenges. Its lipophilic nature (isopropoxy group) enhances skin permeation, while the nitrile functionality carries a latent risk of cyanide liberation under extreme metabolic or chemical conditions. This guide synthesizes field-proven handling protocols with toxicological logic to ensure safe experimental execution.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the physical state and lipophilicity is crucial for selecting appropriate Personal Protective Equipment (PPE) and engineering controls.

PropertyData / ValueOperational Implication
CAS Number 1119779-02-0Unique identifier for inventory/waste tracking.
Molecular Formula C₁₀H₁₀BrNO--
Molecular Weight 240.10 g/mol --
Physical State Solid (Powder/Crystalline)Dust inhalation risk; requires weighing in a fume hood.
Solubility Soluble in DMSO, DCM, EtOAcHigh organic solubility facilitates skin absorption via vehicles.
LogP (Predicted) ~3.2 - 3.5Highly lipophilic; readily crosses biological membranes.
Melting Point Not experimentally standardized*Analogous methoxy-benzonitriles melt ~50-90°C. Treat as low-melting solid.

Part 2: Hazard Identification & Mechanism of Toxicity

GHS Classification (Derived from Structural Analogs)

Based on "read-across" data from 3-bromo-5-chlorobenzonitrile and 3-bromo-5-fluorobenzonitrile.

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Toxicological Mechanisms
  • Nitrile Metabolism (The "Cyanide Potential"): While aromatic nitriles are generally more stable than aliphatic nitriles, they can still undergo oxidative metabolism via Cytochrome P450 enzymes. This process hydroxylates the alpha-carbon (or ring), potentially destabilizing the molecule and releasing cyanide ions (

    
    ) slowly over time [1].
    
    • Risk:[1] Delayed toxicity. Symptoms of hypoxia may appear hours after significant exposure.

  • Alkylating/Sensitizing Potential: The aryl bromide is a reactive electrophile. While less reactive than alkyl halides, it can still form covalent adducts with biological nucleophiles (proteins/DNA) if not handled correctly, leading to sensitization.

Part 3: Strategic Safety Engineering

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Static Control: As a dry organic powder, static charge accumulation is possible. Use anti-static weighing boats and ground metal spatulas to prevent dispersion.

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves are insufficient for prolonged contact with solutions of this compound due to its high lipophilicity and the carrier solvent effect (e.g., DCM/DMSO).

  • Hand Protection:

    • Solid Handling: Double-glove: Nitrile (inner) + Nitrile (outer).

    • Solution Handling:Silver Shield/4H (Laminate) gloves are required if splashing is likely. If dexterity is needed, use double nitrile gloves and change immediately upon splash.

  • Respiratory Protection: If working outside a hood (strictly discouraged), a full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges is mandatory.

Part 4: Experimental Handling Protocol

Standard Workflow: Suzuki-Miyaura Coupling

Context: Coupling 3-bromo-5-isopropoxybenzonitrile with a boronic acid.

Step 1: Reaction Setup
  • Weighing: Weigh the benzonitrile derivative in a tared vial inside the fume hood. Cap immediately.

  • Solvent Degassing: Degas solvents (e.g., 1,4-Dioxane/Water) before adding the catalyst to prevent Pd oxidation and homocoupling.

  • Reagent Addition: Add the base (

    
     or 
    
    
    
    ) and Boronic Acid. Add the catalyst (
    
    
    or similar) last.
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon for 5 minutes. Seal with a septum.

Step 2: Monitoring & Sampling
  • Sampling: Do not use an open needle. Use a syringe to withdraw a micro-aliquot (~50 µL) through the septum.

  • Quench: Dilute the aliquot immediately in EtOAc/Water or MeOH for LCMS analysis. Treat the LCMS waste as hazardous.

Step 3: Workup & Waste Disposal (Critical Safety Step)
  • Acidification Risk: Avoid strong acidification (pH < 2) of the aqueous layer during extraction.

    • Reasoning: Although the nitrile is robust, strong acid + heat can hydrolyze it to the amide/acid or, in rare cases of metal catalysis side-reactions, liberate trace HCN. Keep workup pH neutral or mildly acidic (pH 4-5).

  • Phase Separation: The compound will reside in the organic layer (EtOAc/DCM).

  • Aqueous Waste: Treat the aqueous layer as Cyanide-Contaminated if harsh conditions were used. Otherwise, dispose of as standard aqueous basic waste.

Part 5: Emergency Response & Decontamination

Spill Response Logic
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (water or PEG-400), then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or sand. Do not use bleach immediately on the spill if the solvent is ammoniacal or amine-rich (chloramine risk).

First Aid (Nitrile Specific)
  • Inhalation: Move to fresh air. Oxygen may be required.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Cyanide Antidote Awareness: While unlikely to be needed for this specific derivative, labs handling >10g of benzonitriles should have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible, and medical personnel must be informed of the "Nitrile" nature.

Part 6: Visualization (Safety Decision Tree)

SafetyProtocol Start Handling this compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution Weighing Weighing Protocol: 1. Fume Hood ONLY 2. Anti-static tools 3. N95/P100 backup if dusty Solid->Weighing GloveCheck Glove Selection Solution->GloveCheck Reaction Reaction Setup (e.g., Suzuki Coupling) Weighing->Reaction StandardGloves Double Nitrile (Change every 15 mins) GloveCheck->StandardGloves Splash Protection LaminateGloves Silver Shield / Laminate (For prolonged immersion) GloveCheck->LaminateGloves Immersion StandardGloves->Reaction LaminateGloves->Reaction Workup Workup / Extraction Reaction->Workup AcidCheck Avoid Strong Acid (pH < 2)? Workup->AcidCheck SafeWorkup Safe: pH 4-7 Standard Disposal AcidCheck->SafeWorkup Yes RiskWorkup Risk: Hydrolysis/HCN Treat Aqueous as CN Waste AcidCheck->RiskWorkup No (Strong Acid Used)

Caption: Decision logic for PPE selection and workup safety to mitigate exposure and cyanide generation risks.

References

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917.

  • PubChem. (2023).[2] "3-Bromo-5-iodobenzonitrile (Analogous Hazard Data)." National Library of Medicine.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 3-Bromo-5-chlorobenzonitrile." Merck KGaA.

  • ECHA. (2023). "Registration Dossier: Benzonitrile derivatives." European Chemicals Agency.[2][3]

Sources

Technical Safety & Handling Guide: 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical whitepaper and expanded Safety Data Sheet (SDS) for 3-Bromo-5-(1-methylethoxy)-benzonitrile .[1][2] It is designed for research scientists and process chemists requiring rigorous safety protocols and application context beyond standard regulatory compliance.[1]

Executive Chemical Profile

This compound (also known as 3-Bromo-5-isopropoxybenzonitrile) is a halogenated aromatic nitrile used primarily as a scaffold in medicinal chemistry.[1][2] Its structural duality—possessing an electrophilic bromine handle for cross-coupling and a nitrile group for further derivatization—makes it a critical intermediate in the synthesis of kinase inhibitors and receptor modulators.[1]

Physicochemical Characterization
PropertySpecification / ValueTechnical Note
Molecular Formula

Molecular Weight 240.10 g/mol
Appearance White to off-white solidCrystalline powder form is typical.[1][2]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water.[1][2] Lipophilic nature due to isopropoxy group.[1][2]
Melting Point 45–55 °C (Estimated)Low-melting solid; prone to caking if stored improperly.[1][2]
Purity Standard

(HPLC)
Impurities often include des-bromo analogs or hydrolyzed amides.[1][2]

Hazard Profiling & Toxicological Mechanisms

Signal Word: WARNING (Treat as DANGER in high-concentration workflows)

While specific toxicological data (LD50) for this exact CAS is limited, Read-Across Methodology using structural analogs (e.g., 3-Bromobenzonitrile, CAS 6952-59-6) mandates a conservative safety approach.[1][2]

GHS Classification & H-Statements[1]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332).[1][2] Note: Aromatic nitriles can exhibit Category 3 toxicity; handle with extreme caution.[2]

  • Skin/Eye Irritation: Category 2 (H315/H319).[1][2][3][4][5]

  • STOT-SE: Category 3 (H335 - Respiratory Irritation).[1][2]

Mechanistic Toxicity[1][2]
  • Nitrile Metabolism: Unlike aliphatic nitriles, aromatic nitriles are stable against rapid metabolic hydrolysis to cyanide.[1][2] However, liver cytochrome P450 enzymes can slowly liberate cyanide ions (

    
    ) in vivo.[1][2]
    
    • Risk:[2][3][6][7] Delayed toxicity.[1][2] Symptoms of hypoxia (headache, dizziness) may appear hours after exposure.[1][2]

  • Halogen Sensitization: The aryl bromide moiety can act as a skin sensitizer or irritant upon prolonged contact, potentially leading to dermatitis.[1][2]

Strategic Handling & Storage Protocol

Standard "store in a cool place" advice is insufficient for maintaining reagent integrity in high-stakes synthesis.[1]

Storage Architecture[1][2]
  • Temperature: Refrigerate at 2–8 °C .

  • Atmosphere: Store under Argon or Nitrogen .[1][2] The nitrile group is susceptible to slow hydrolysis to the amide (3-bromo-5-isopropoxybenzamide) in the presence of atmospheric moisture.[1][2]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic debromination over long durations.[1]

PPE Selection Matrix

The choice of gloves depends on the solvent used, not just the solid compound.

Solvent VehicleGlove MaterialBreak-Through TimeRationale
Solid Handling Nitrile (Double Gloved)>480 minSolid permeation is negligible.[1]
DCM / Chloroform PVA or Silver Shield™>240 minNitrile gloves degrade instantly in halogenated solvents.[1]
DMF / DMSO Butyl Rubber>480 minThese polar aprotic solvents enhance skin absorption of the toxicant.[1]

Experimental Workflow & Visualization

Safe Reaction Setup (Suzuki Coupling Context)

This compound is frequently used in Palladium-catalyzed cross-coupling.[1][2] The following diagram illustrates the safety logic during reaction setup, specifically addressing the risk of exotherms and catalyst poisoning.

ReactionSafety cluster_waste Waste Stream Start Reagent Prep: This compound Solvent Solvent Choice: (Dioxane/Water or Toluene) Start->Solvent Base Base Addition: (K2CO3 or Cs2CO3) Solvent->Base Check1 DECISION: Is system degassed? Base->Check1 Risk1 RISK: Homocoupling & Catalyst Deactivation Check1->Risk1 No (O2 present) Proceed Add Catalyst: Pd(dppf)Cl2 / Pd(PPh3)4 Check1->Proceed Yes (Inert Gas) Heat Heating Phase: Reflux (80-100°C) Proceed->Heat Monitor Monitor: TLC/LCMS (Watch for Hydrolysis) Heat->Monitor Waste Segregate: Heavy Metal (Pd) + Halogenated Organics Monitor->Waste

Figure 1: Logic flow for setting up a Suzuki coupling with this compound, emphasizing inert atmosphere to prevent side reactions.

Emergency Response & Mitigation

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[1][2] Critical: Alert medical personnel of potential nitrile exposure (cyanide protocol may be required in massive overdose cases, though rare for this specific compound).[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][5] Do not use alcohol or organic solvents, as they may increase transdermal absorption.[1][2]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2][8] Remove contact lenses if safe.[1][2][5][8][9]

Spill Cleanup Decision Tree

SpillResponse Spill Spill Detected Type State? Spill->Type Solid Solid Powder Type->Solid Liquid Solution (in Solvent) Type->Liquid Action1 Wet Sweep: Avoid Dust Generation Solid->Action1 Action2 Absorb: Vermiculite/Sand Liquid->Action2 Decon Decontamination: 10% Bleach Solution (Oxidizes residual nitrile) Action1->Decon Action2->Decon

Figure 2: Decision matrix for biological and chemical containment of spills.[1]

Synthesis & Application Context

Synthetic Utility

This compound is a "linchpin" intermediate.[1][2][10]

  • Site A (Bromine): Undergoes Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1][2]

  • Site B (Nitrile): Can be hydrolyzed to a carboxylic acid (Pinner reaction conditions) or reduced to a benzylamine (

    
     or 
    
    
    
    ).[1][2]
  • Site C (Isopropoxy): Provides lipophilicity (

    
     modulation) and is generally stable under basic coupling conditions, unlike a free phenol.[1][2]
    
Protocol: Suzuki Coupling (General Reference)
  • Reagents: 1.0 eq Aryl Bromide, 1.2 eq Boronic Acid, 2.0 eq

    
    , 5 mol% 
    
    
    
    .[1][2]
  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

  • Conditions: Degas vigorously. Heat to 90°C for 4–12 hours.

  • Safety Note: The nitrile group can hydrolyze to the primary amide if the reaction is too basic or heated excessively in water.[1] Monitor via LCMS.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1119779-02-0. PubChem.[1][2] Link

  • European Chemicals Agency (ECHA). C&L Inventory: Benzonitrile derivatives hazard classification. ECHA.[1][2] Link

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Bromo-5-fluorobenzonitrile (Analogous Structure). Fisher Scientific.[1][2][8] Link

  • BLD Pharm. Product Datasheet: this compound. BLD Pharm.[1][2][11] Link

  • Sigma-Aldrich. Technical Bulletin: Handling of Aromatic Nitriles and Cyanides. Merck KGaA.[1][2][6][7] Link

Sources

Technical Guide: 3-Bromo-5-(1-methylethoxy)-benzonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic utility, and pharmaceutical applications of 3-Bromo-5-(1-methylethoxy)-benzonitrile (CAS: 1119779-02-0), a critical intermediate in the development of small-molecule therapeutics.

Executive Summary

This compound , also known as 3-Bromo-5-isopropoxybenzonitrile , is a disubstituted benzene scaffold widely employed in medicinal chemistry. Its structural value lies in its 3,5-substitution pattern , which allows for the precise positioning of vectors in drug design—specifically, a lipophilic isopropoxy group for hydrophobic pocket binding, a nitrile group as a hydrogen bond acceptor or metabolic handle, and a bromine atom for regiospecific cross-coupling.

This intermediate is primarily associated with the synthesis of Kinase Inhibitors (e.g., targeting c-Kit, SYK, or Masitinib analogs) and has been investigated in the structural optimization of Thyroid Hormone Receptor (THR-β) agonists and GLP-1 small molecule modulators.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 3-Bromo-5-(propan-2-yloxy)benzonitrile
Common Name 3-Bromo-5-isopropoxybenzonitrile
CAS Number 1119779-02-0
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 58–62 °C
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)
Key Functional Groups Aryl Bromide (Electrophile), Nitrile (Electron-withdrawing), Isopropyl Ether (Lipophilic donor)

Synthetic Pathways (Upstream Manufacturing)

The industrial synthesis of this compound typically proceeds via the O-alkylation of 3-bromo-5-hydroxybenzonitrile. This route is preferred over the nucleophilic aromatic substitution of 3,5-dibromobenzonitrile due to higher regioselectivity and milder conditions.

Core Synthesis Workflow
  • Starting Material: 3-Bromo-5-hydroxybenzonitrile (CAS: 770718-92-8).[1][2]

  • Reagent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.

  • Base/Catalyst: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile (

    
    ).
    

SynthesisRoute cluster_conditions Process Parameters SM 3-Bromo-5-hydroxybenzonitrile (CAS: 770718-92-8) Intermediate Transition State (O-Alkylation) SM->Intermediate Deprotonation Reagents 2-Bromopropane K2CO3, DMF, 60°C Product This compound (CAS: 1119779-02-0) Intermediate->Product SN2 Substitution Temp: 60-80°C Temp: 60-80°C Time: 4-12 h Time: 4-12 h Yield: >85% Yield: >85%

Figure 1: Synthetic pathway for the production of this compound via O-alkylation.

Detailed Experimental Protocol
  • Step 1: Charge a reaction vessel with 3-bromo-5-hydroxybenzonitrile (1.0 eq) and DMF (10 vol).

  • Step 2: Add Potassium Carbonate (1.5 eq) in a single portion. Stir for 30 minutes at ambient temperature to ensure deprotonation.

  • Step 3: Dropwise add 2-Bromopropane (1.2 eq) to control the exotherm.

  • Step 4: Heat the mixture to 60°C and monitor by HPLC/TLC until the starting phenol is consumed (<1%).

  • Step 5: Cool to room temperature, quench with water (30 vol), and extract with Ethyl Acetate.

  • Step 6: Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Step 7 (Purification): Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield the product as a white solid.

Pharmaceutical Applications (Downstream Utility)

This intermediate serves as a "linchpin" scaffold, connecting a lipophilic aryl domain to a bioactive core.

A. Kinase Inhibitors (c-Kit / SYK / Tyrosine Kinases)

The 3,5-substitution pattern is classic in kinase inhibitor design (reminiscent of Erlotinib or Sorafenib cores).

  • Mechanism: The isopropoxy group fills the hydrophobic pocket (selectivity filter) of the kinase ATP-binding site.

  • Reaction: The aryl bromide undergoes Suzuki-Miyaura coupling to attach heteroaryl cores (e.g., indazoles, pyrimidines, or quinolines).

  • Reference Case: Patent WO 2013/014170 (Assignee: AB Science) utilizes this scaffold in the synthesis of Oxazole and Thiazole derivatives as selective protein kinase inhibitors, potentially expanding the Masitinib pipeline [1].

B. Thyroid Hormone Receptor (THR-β) Agonists

While Resmetirom (MGL-3196) uses a 3,5-dichloro-4-hydroxyphenyl core, the 3-bromo-5-isopropoxy motif is a bioisostere explored in next-generation THR-β agonists to modulate potency and metabolic stability.

  • Utility: The nitrile group can be converted to a triazine or pyridazinone pharmacophore, mimicking the polar "head" group of thyroid hormones (

    
    ).
    
C. Divergent Synthesis Logic

The molecule offers two orthogonal handles for diversification:

  • C-3 Position (Bromine): Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

  • C-1 Position (Nitrile): Hydrolysis to acids/amides, reduction to benzylamines, or cyclization to tetrazoles/oxadiazoles.

Downstream Core 3-Bromo-5-isopropoxybenzonitrile Biaryl Biaryl Scaffolds (Kinase Inhibitors) Core->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Amide Benzamides (GPCR Ligands) Core->Amide Nitrile Hydrolysis (NaOH/H2O2) Tetrazole Tetrazoles (Bioisosteres of Acids) Core->Tetrazole Cyclization (NaN3, ZnBr2) c-Kit Inhibitors\n(AB Science Pipeline) c-Kit Inhibitors (AB Science Pipeline) Biaryl->c-Kit Inhibitors\n(AB Science Pipeline) THR-beta Agonists\n(Analogs) THR-beta Agonists (Analogs) Biaryl->THR-beta Agonists\n(Analogs)

Figure 2: Divergent synthetic utility of the 3-Bromo-5-isopropoxybenzonitrile scaffold.

Quality & Impurity Profiling

For pharmaceutical use (GMP), the following impurities must be controlled:

ImpurityOriginControl Limit (ICH Q3A)
3-Bromo-5-hydroxybenzonitrile Unreacted Starting Material< 0.15%
3,5-Diisopropoxybenzonitrile Over-alkylation (if starting from di-hydroxy)< 0.10%
Isopropyl Bromide Residual Reagent (Genotoxic)< ppm levels (GC-HS)
Palladium (Pd) If coupling is performed in-situ< 10 ppm

Analytical Method: High-Performance Liquid Chromatography (HPLC) on a C18 column (e.g., Agilent Zorbax SB-C18), utilizing a gradient of Water (0.1% TFA) and Acetonitrile. Detection at 220 nm and 254 nm.

Safety & Handling (EHS)

  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).

    • Skin/Eye Irritation: Category 2 (Irritant).[1]

    • Specific Target Organ Toxicity: Category 3 (Respiratory Irritation).

  • Handling: Use in a fume hood. Avoid dust formation. The nitrile group can liberate toxic cyanide fumes under strong acidic/thermal decomposition conditions (though the aryl nitrile is generally stable).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (

    
    ) to prevent slow oxidation or hydrolysis.
    

References

  • AB Science. (2013).[3] Oxazole and Thiazole derivatives as selective protein kinase inhibitors. WO Patent 2013/014170 A1. World Intellectual Property Organization.[4]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 71473204 (Related Structure). PubChem.[1][5] [1]

  • Madrigal Pharmaceuticals. (2024). Resmetirom (MGL-3196) Clinical Data & Structure. (Contextual Reference for THR-β Agonist Scaffolds).

Sources

Methodological & Application

Synthesis of 3-Bromo-5-(1-methylethoxy)-benzonitrile: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, step-by-step experimental protocol for the synthesis of 3-Bromo-5-(1-methylethoxy)-benzonitrile, a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is achieved through a robust and efficient Williamson ether synthesis, reacting 3-Bromo-5-hydroxybenzonitrile with 2-bromopropane in the presence of a mild base. This guide is intended for researchers, scientists, and drug development professionals, offering not only a reproducible methodology but also a thorough explanation of the chemical principles and safety considerations underpinning the procedure. The protocol includes detailed sections on materials and apparatus, a step-by-step synthesis and purification guide, and comprehensive characterization of the final product.

Introduction

This compound is a key building block in organic synthesis, featuring a versatile benzonitrile scaffold functionalized with a bromine atom and an isopropoxy group. This unique combination of functional groups allows for a wide range of subsequent chemical modifications, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. The Williamson ether synthesis is a classic and reliable method for the formation of ethers, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2] In this protocol, the phenolic hydroxyl group of 3-Bromo-5-hydroxybenzonitrile is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane to yield the desired isopropyl ether.[3][4]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is achieved via a Williamson ether synthesis. This reaction proceeds in two fundamental steps:

  • Deprotonation: The phenolic proton of 3-Bromo-5-hydroxybenzonitrile is acidic and is readily removed by a suitable base, such as potassium carbonate, to form a potassium phenoxide intermediate. This deprotonation step is crucial as it generates a potent nucleophile.

  • Nucleophilic Substitution (S(_N)2): The resulting phenoxide ion attacks the secondary carbon of 2-bromopropane in a bimolecular nucleophilic substitution (S(_N)2) reaction.[4] The bromide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.

The choice of a polar aprotic solvent like acetone is critical as it can dissolve the reactants but does not participate in hydrogen bonding, which could solvate and deactivate the nucleophile. The reaction is typically heated to reflux to ensure a reasonable reaction rate.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 3-Bromo-5-hydroxybenzonitrile 3-Bromo-5-hydroxybenzonitrile Target_Molecule This compound 3-Bromo-5-hydroxybenzonitrile->Target_Molecule Williamson Ether Synthesis 2-Bromopropane 2-Bromopropane 2-Bromopropane->Target_Molecule K2CO3 Potassium Carbonate K2CO3->Target_Molecule Solvent Acetone Solvent->Target_Molecule Temperature Reflux Temperature->Target_Molecule Byproducts KBr + KHCO3 + H2O experimental_workflow A 1. Reactant Setup - Add 3-Bromo-5-hydroxybenzonitrile,  K2CO3, and acetone to flask. B 2. Reagent Addition - Add 2-bromopropane. A->B C 3. Reaction - Reflux for 12-18 hours. - Monitor by TLC. B->C D 4. Work-up - Cool and filter. - Concentrate filtrate. C->D E 5. Extraction - Dissolve in ethyl acetate. - Wash with H2O and brine. D->E F 6. Drying & Isolation - Dry with MgSO4. - Concentrate to get crude product. E->F G 7. Purification - Recrystallize from  hexane/ethyl acetate. F->G H 8. Characterization - NMR, FTIR, etc. G->H

Sources

purification of 3-Bromo-5-(1-methylethoxy)-benzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-(1-methylethoxy)-benzonitrile (CAS: 157613-11-1, analog context) is a critical pharmacophore scaffold, frequently utilized in the synthesis of Thyroid Hormone Receptor (THR-β) agonists (e.g., structural analogs of Resmetirom/MGL-3196) and small-molecule GLP-1 modulators.

The synthesis of this intermediate typically involves the O-alkylation of 3-bromo-5-hydroxybenzonitrile. A persistent challenge in this pathway is the removal of unreacted phenolic starting material and the control of "oiling out" (liquid-liquid phase separation) during purification, caused by the lipophilic isopropoxy chain and the compound's moderate melting point.

This Application Note details a robust Ethanol/Water recrystallization protocol designed to maximize purity (>99.5% HPLC) while effectively purging phenolic impurities. We prioritize a Seeded Cooling Crystallization approach to prevent oiling out, ensuring a scalable, filterable solid.

Physicochemical Profile & Solubility Logic

To design an effective purification, one must understand the solute-solvent interactions.

PropertyValue (Approx.)Implication for Purification
Molecular Formula C₁₀H₁₀BrNOModerate molecular weight.[1][2]
LogP (Lipophilicity) ~3.2 - 3.5Highly soluble in organic solvents (DCM, EtOAc); insoluble in water.
Melting Point 45°C – 60°C (Est.)Risk: High risk of oiling out before crystallizing.
Key Impurity 3-Bromo-5-hydroxybenzonitrilePhenolic; more polar, soluble in basic aqueous media or alcohols.
Solvent Selection Strategy

We utilize a Binary Solvent System (Solvent/Anti-solvent) :

  • Solvent (Ethanol): The nitrile and ether functionalities interact well with ethanol at high temperatures, ensuring complete dissolution.

  • Anti-solvent (Water): The hydrophobic isopropoxy group drastically reduces solubility as water concentration increases.

  • Selectivity: The phenolic impurity (starting material) retains higher solubility in the Ethanol/Water mother liquor than the target ether product, allowing for effective rejection.

Experimental Protocol

Materials Required
  • Crude Product: this compound (assumed purity >85%).

  • Solvent A: Ethanol (Absolute or 95%).

  • Solvent B: Deionized Water.

  • Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), mechanical stirrer, reflux condenser, internal temperature probe.

Step-by-Step Procedure

Phase 1: Dissolution & Hot Filtration

  • Charge 10.0 g of crude solid into the reactor.

  • Add 50 mL (5 vol) of Ethanol.

  • Heat the mixture to Reflux (approx. 78°C) with agitation (200 RPM).

    • Note: The solid should dissolve completely. If not, add Ethanol in 0.5 vol increments until clear.

  • Optional: If insoluble inorganic salts (KBr) are present from the alkylation step, perform a hot filtration through a pre-warmed Celite pad.

  • Return the clear filtrate to the reactor and maintain at 70°C .

Phase 2: Nucleation (The Critical Step) 6. Slowly add Deionized Water dropwise at 70°C until the solution turns slightly turbid (Cloud Point).

  • Typical ratio: ~10-15 mL water (approx. 20-30% of ethanol volume).
  • Add Ethanol dropwise just until the turbidity clears (restore single phase).
  • Cool the solution slowly to 45°C (approx. 1°C/min).
  • SEEDING: At 45°C (just above the expected oiling threshold), add 10-20 mg of pure seed crystals.
  • Why? Without seeds, the compound may supercool and separate as an oil rather than a crystal. Seeding provides a template for ordered growth.
  • Hold temperature at 45°C for 30 minutes to allow the seed bed to mature.

Phase 3: Crystallization & Isolation 11. Resume cooling to 0-5°C over 2 hours (0.3°C/min).

  • Observation: A thick, white crystalline slurry should form.
  • Hold at 0-5°C for 1 hour to maximize yield.
  • Filter the solid using a Buchner funnel under vacuum.
  • Wash: Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).
  • Drying: Dry in a vacuum oven at 35°C for 12 hours.
  • Caution: Do not exceed 40°C initially, as the wet solid may melt.

Process Visualization (Graphviz)

The following diagram illustrates the purification workflow and the fate of impurities.

Recrystallization_Workflow cluster_impurities Impurity Fate Crude Crude this compound (Contains Phenol Impurity & Salts) Dissolution Dissolution Ethanol (5 vol) @ 78°C Crude->Dissolution HotFilter Hot Filtration (Remove Inorganic Salts) Dissolution->HotFilter CloudPoint Cloud Point Adjustment Add Water until Turbid -> Clear with EtOH HotFilter->CloudPoint Seeding Seeding @ 45°C (Prevent Oiling Out) CloudPoint->Seeding Cooling Controlled Cooling To 0°C (0.3°C/min) Seeding->Cooling Filtration Filtration & Wash (Cold EtOH/Water 1:1) Cooling->Filtration Liquor Mother Liquor (Contains Phenol Impurity) Filtration->Liquor Filtrate Product Pure Product (>99.5% Purity) Filtration->Product Solids

Caption: Figure 1. Optimized recrystallization workflow emphasizing the critical seeding step to prevent liquid-liquid phase separation (oiling out).

Quality Control & Troubleshooting

QC Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/Water)> 99.5% Area
Phenol Impurity HPLC< 0.10%
Melting Point DSC / CapillarySharp endotherm (Target: 48-52°C*)
Residual Solvent GC-HSEthanol < 5000 ppm

*Note: Melting point must be experimentally verified as it varies with crystal polymorphs.

Troubleshooting Guide
  • Problem: Product "Oils Out" (forms a separate liquid layer).

    • Cause: Cooling too fast or adding too much water while hot.

    • Fix: Reheat to dissolve the oil. Add a small amount of Ethanol. Cool very slowly to 45°C and SEED aggressively.

  • Problem: Low Yield (<70%).

    • Cause: Too much Ethanol used.

    • Fix: Concentrate the mother liquor by 50% and repeat the cooling cycle (Second Crop).

  • Problem: Phenol Impurity Persists.

    • Cause: Phenol co-crystallizing.

    • Fix: Wash the crude organic layer with 1M NaOH before recrystallization to convert the phenol to the water-soluble phenoxide.

References

  • Madrigal Pharmaceuticals. (2024). Resmetirom (MGL-3196) Clinical Development & Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). 3-Bromo-5-hydroxybenzonitrile Product Specification & Safety Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Bromo-5-hydroxybenzonitrile. Retrieved from

  • University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products. Organic Process Research & Development. Retrieved from

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 3-Bromo-5-(1-methylethoxy)-benzonitrile (CAS: 874783-69-6). This scaffold is a critical building block in the synthesis of thyroid hormone receptor agonists, kinase inhibitors, and other bioactive small molecules.

The simultaneous presence of an electron-withdrawing nitrile group (-CN) and a moderately bulky, electron-donating isopropoxy group (-OiPr) presents a unique "push-pull" electronic environment. While the electron-deficient ring facilitates oxidative addition, the nitrile group is susceptible to hydrolysis or nucleophilic attack under harsh basic conditions. This protocol prioritizes chemoselectivity and functional group tolerance , utilizing a specific catalytic system designed to operate under mild conditions.

Strategic Analysis & Mechanistic Insight

Substrate Assessment
  • Electrophile: this compound.

  • Electronic Profile: The C-3 position is activated for oxidative addition by the C-1 Nitrile (EWG). The C-5 Isopropoxy group (EDG) provides resonance stabilization but is meta-positioned, minimizing direct electronic deactivation of the C-Br bond.

  • Steric Profile: The isopropoxy group adds moderate bulk. While not ortho to the reaction site, it influences the solubility and lipophilicity of the transition states.

Critical Process Parameters (CPPs)
  • Base Selection: Strong alkoxide bases (e.g., NaOtBu) can cause nitrile hydrolysis (to amide) or nucleophilic aromatic substitution (SNAr) side reactions if trace water is present or temperatures are excessive. Cesium Carbonate (Cs₂CO₃) is selected as the optimal base for its mildness and compatibility with functionalized substrates.

  • Ligand Class: To ensure rapid reductive elimination from the electron-deficient Pd(II) intermediate, electron-rich, bulky biaryl phosphine ligands are required.

    • BrettPhos: Preferred for primary amines.

    • RuPhos / XPhos: Preferred for secondary amines.

  • Water Control: Strictly anhydrous conditions are required to prevent nitrile hydration.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for this specific substrate.

BuchwaldMechanism LPd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Facilitated by -CN) LPd0->OxAdd + Substrate PdII_Ar_Br L-Pd(II)(Ar)(Br) Complex OxAdd->PdII_Ar_Br AmineBind Amine Coordination PdII_Ar_Br->AmineBind + Amine SideRxn RISK: Nitrile Hydrolysis (If H2O present) PdII_Ar_Br->SideRxn High Temp / Strong Base Deprotonation Base-Mediated Deprotonation (Cs2CO3) AmineBind->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->LPd0 Regenerate Catalyst

Figure 1: Catalytic cycle highlighting the oxidative addition advantage provided by the nitrile group and the risk of hydrolysis.

Optimized Experimental Protocol

This protocol describes the coupling of this compound with a representative secondary amine (Morpholine ) and a primary amine (Aniline ).

Materials & Reagents
ReagentEquiv.RoleNotes
Aryl Bromide 1.0SubstrateThis compound
Amine 1.2NucleophileMorpholine or Aniline derivatives
Pd₂(dba)₃ 0.02Pre-catalystTris(dibenzylideneacetone)dipalladium(0)
XPhos 0.08LigandFor Secondary Amines (Morpholine)
BrettPhos 0.08LigandFor Primary Amines (Aniline)
Cs₂CO₃ 2.0BaseAnhydrous, granular (grind before use)
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a glovebox or under strictly inert atmosphere (Ar/N₂), weigh Pd₂(dba)₃ (2 mol%) and the appropriate Ligand (8 mol%) into a distinct vial.

  • Add 1 mL of anhydrous 1,4-Dioxane.

  • Heat at 100°C for 1 minute (or stir at RT for 15 mins) to generate the active catalytic species (color change from dark purple/red to orange/brown is typical).

Step 2: Reaction Assembly

  • To a reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv, e.g., 240 mg for 1 mmol scale).

    • Cs₂CO₃ (2.0 equiv, 651 mg). Note: Ensure base is finely ground.

  • Seal the vial and purge with Argon for 5 minutes.

  • Add the Amine (1.2 equiv) via syringe.

  • Add the remaining anhydrous 1,4-Dioxane to reach a concentration of 0.2 M (total volume ~5 mL).

  • Add the Pre-complexed Catalyst Solution from Step 1 via syringe.

Step 3: Execution

  • Place the reaction vial in a pre-heated block at 90°C .

  • Stir vigorously (800-1000 rpm). Mass transfer is critical for heterogeneous base systems.

  • Monitor by HPLC/UPLC at 2 hours and 16 hours.

    • Target: >95% conversion of aryl bromide.[1]

    • Checkpoint: Check for des-bromo byproduct (reduction) or amide formation (hydrolysis).

Step 4: Work-up & Purification

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Hexanes/EtOAc gradient (typically 0-30% EtOAc depending on the amine polarity).

    • Note: The product will likely be UV active (254 nm) due to the benzonitrile chromophore.

Workflow & Logic Map

The following workflow outlines the decision-making process for scale-up and optimization.

Workflow Start Start: Substrate Prep Screen Ligand Screening (XPhos vs BrettPhos) Start->Screen Check Conversion > 90%? Screen->Check Optimize Increase Temp to 110°C Or Switch to t-Amyl Alcohol Check->Optimize No Scale Scale Up (1g -> 10g) Check->Scale Yes Optimize->Check Purify Crystallization/Chromatography Scale->Purify

Figure 2: Optimization workflow for scaling the amination reaction.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationEnsure strict O₂ exclusion. Pre-complex catalyst as described in Step 1.
Hydrolysis (Amide formation) Wet ReagentsDry Cs₂CO₃ at 120°C under vacuum overnight. Use fresh anhydrous solvent.
Reduction (Des-bromo)

-Hydride Elimination
Use a bulkier ligand (e.g., switch XPhos to tBuXPhos ). Lower temperature to 80°C.
Pd Black Precipitation Ligand DissociationIncrease Ligand:Pd ratio to 2:1 or 3:1.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society, 131(36), 12898–12899. Link

  • Maimone, T. J., & Buchwald, S. L. (2010). "Pd-Catalyzed Amination of Aryl Mesylates." Journal of the American Chemical Society, 132(34), 11792–11794. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for this compound and all reagents before proceeding.

Sources

Application Notes and Protocols: The Strategic Use of 3-Bromo-5-(1-methylethoxy)-benzonitrile in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[2] Consequently, the development of small-molecule kinase inhibitors has become a major focus of pharmaceutical research.[3] A key challenge in this field is achieving selectivity, as the ATP-binding sites of many kinases are highly conserved.[4] This has driven medicinal chemists to explore diverse chemical scaffolds and substitution patterns that can exploit subtle differences in the kinase active site and surrounding regions.[5]

3-Bromo-5-(1-methylethoxy)-benzonitrile has emerged as a valuable and versatile building block in the synthesis of next-generation kinase inhibitors. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, a sterically influential isopropoxy group, and a polar nitrile moiety—provides a powerful platform for generating libraries of potent and selective inhibitors. This technical guide will provide an in-depth exploration of the application of this reagent, focusing on its role in the synthesis of targeted therapies, with a particular emphasis on inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The Structural Rationale: Why this compound?

The design of a successful kinase inhibitor hinges on the precise arrangement of functional groups to maximize binding affinity and selectivity. The 3,5-disubstituted benzonitrile scaffold offered by this reagent provides several strategic advantages:

  • Vector for Elaboration: The bromine atom at the 3-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6] These reactions are cornerstones of modern medicinal chemistry, allowing for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents to build out the core of the inhibitor.[7]

  • The Isopropoxy Group: A Lipophilic Anchor: The 1-methylethoxy (isopropoxy) group at the 5-position provides a degree of lipophilicity and steric bulk. This can be crucial for occupying hydrophobic pockets within the kinase active site, thereby enhancing binding affinity.[8] The branched nature of the isopropyl group can also influence the conformation of the molecule, potentially locking it into a bioactive orientation.

  • The Nitrile Moiety: A Key Hydrogen Bond Acceptor: The nitrile group is a potent hydrogen bond acceptor. In many kinase inhibitors, this functionality has been shown to form a critical hydrogen bond with the backbone NH of a hinge region residue, mimicking the interaction of the adenine portion of ATP.[9] For example, in p38α MAP kinase inhibitors, a 5-cyanopyrimidine core was shown to form a direct hydrogen bond with the backbone NH of Met109.[9] This interaction can significantly contribute to the overall potency of the inhibitor.

The combination of these three features in a single, readily available starting material makes this compound a highly efficient building block for constructing complex kinase inhibitors.

Synthetic Applications in Kinase Inhibitor Development

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions to construct the core scaffolds of kinase inhibitors. Below are detailed protocols for two of the most common and powerful transformations employed in this context: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[10] This reaction is instrumental in creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents R1 This compound P Biaryl Product R1->P R2 Arylboronic Acid or Ester R2->P Cat Pd Catalyst (e.g., Pd(dppf)Cl₂) Cat->P Base Base (e.g., K₂CO₃) Base->P Solv Solvent (e.g., Dioxane/H₂O) Solv->P

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst. A common and effective catalyst for this type of transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio) is often effective.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligandThe choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is required to activate the boronic acid for transmetalation.[11]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMFA polar, aprotic solvent system is generally preferred to facilitate the dissolution of the reagents and the catalytic cycle.[10]
Temperature 80-120 °CElevated temperatures are typically required to drive the reaction to completion.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6] This reaction is particularly useful for coupling this compound with a variety of primary and secondary amines, including complex heterocyclic amines that are often found in kinase inhibitors.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents R1 This compound P Aryl Amine Product R1->P R2 Primary or Secondary Amine R2->P Cat Pd Catalyst (e.g., Pd₂(dba)₃) Cat->P Ligand Ligand (e.g., Xantphos) Ligand->P Base Base (e.g., NaOtBu) Base->P Solv Solvent (e.g., Toluene) Solv->P

Caption: General scheme for Buchwald-Hartwig amination.

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the desired aryl amine.

Table 2: Key Considerations for Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst/Ligand System Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BiarylphosphineThe choice of ligand is critical and often depends on the nature of the amine; bulky, electron-rich phosphine ligands are generally effective.
Base NaOtBu, K₂CO₃, LHMDSA strong base is required to deprotonate the amine or the intermediate palladium-amine complex.[6]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst.
Temperature 80-110 °CHeating is typically required to overcome the activation energy of the catalytic cycle.

Case Study: Application in the Synthesis of IRAK4 Inhibitors

A prominent application of substituted benzonitriles is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an attractive target for treating inflammatory diseases and certain cancers.[12]

The clinical candidate Zimlovisertib (PF-06650833) is a potent and selective IRAK4 inhibitor.[8][13] While the final synthetic steps of PF-06650833 involve the coupling of a complex lactam moiety with a functionalized isoquinoline, the core principles of building such molecules often rely on the cross-coupling strategies discussed above.[14] The 3-cyano-5-alkoxyphenyl motif is a key feature of many kinase inhibitors, where the strategic placement of these groups contributes to potent and selective binding.[12]

G cluster_workflow Conceptual Synthetic Workflow Start 3-Bromo-5-(1-methylethoxy)- benzonitrile CrossCoupling Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->CrossCoupling Intermediate Functionalized Benzonitrile Intermediate CrossCoupling->Intermediate FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps FinalProduct Kinase Inhibitor (e.g., IRAK4 Inhibitor) FurtherSteps->FinalProduct

Caption: Conceptual workflow for kinase inhibitor synthesis.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. Its trifunctional nature allows for the efficient construction of complex molecular architectures through robust and well-established palladium-catalyzed cross-coupling reactions. The isopropoxy and nitrile moieties play crucial roles in establishing high-affinity interactions within the kinase active site, contributing to both the potency and selectivity of the final drug candidate. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this versatile reagent in their quest for novel and effective targeted therapies.

References

  • Wright, S. W., et al. (2018). Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). Organic Process Research & Development, 22(11), 1835–1845. Available at: [Link]

  • Gadekar, S., et al. (2006). Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5917-5925. Available at: [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(12), 5013-5029. Available at: [Link]

  • Wright, S. W., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 15(3), 324-330. Available at: [Link]

  • Lacal, J. C., et al. (2018). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 23(8), 1859. Available at: [Link]

  • ResearchGate. (2025). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Liu, Q., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 137, 545-557. Available at: [Link]

  • Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(9), 3925-3941. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • He, Y., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. Bioorganic Chemistry, 137, 106577. Available at: [Link]

  • Murphy, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Fravolini, A., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(5), 1104-1111. Available at: [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... Available at: [Link]

  • Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. The Journal of Organic Chemistry, 89(24), 18055–18067. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Regan, J., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. Available at: [Link]

  • Meyer, T., et al. (1999). Inhibitors of protein kinases: CGP 41251, a protein kinase inhibitor with potential as an anticancer agent. Pharmacology & Therapeutics, 82(2-3), 293-301. Available at: [Link]

  • Williams, E. A., et al. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. Available at: [Link]

  • Ando, R., et al. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3550-3553. Available at: [Link]

  • Suksawat, M., et al. (2023). CP-673451, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS. International Journal of Molecular Sciences, 24(13), 10898. Available at: [Link]

Sources

Strategic Derivatization of the Cyano Moiety in 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of the Cyano Group in 3-Bromo-5-(1-methylethoxy)-benzonitrile Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Application Note & Protocol Guide

Introduction & Structural Analysis

This compound (CAS: 1119779-02-0) represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in its trifunctional nature:

  • The Cyano Group (-CN): A versatile electrophile for heterocycle formation, reduction, or hydrolysis.

  • The Bromo Group (-Br): A critical handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand SAR (Structure-Activity Relationship).

  • The Isopropoxy Group (-OiPr): Provides lipophilicity and hydrogen bond acceptance, modulating ADME properties.

The Chemoselectivity Challenge

The primary synthetic challenge is derivatizing the cyano group while preserving the aryl bromide . Standard nitrile reductions (e.g., LiAlH₄, catalytic hydrogenation over Pd/C) frequently result in hydrodehalogenation (loss of Br), destroying the scaffold's utility. Similarly, harsh acidic hydrolysis can cleave the isopropoxy ether.

This guide details three orthogonal, chemoselective protocols designed to transform the nitrile while leaving the Ar-Br and Ar-O-iPr motifs intact.

Decision Matrix: Reaction Pathway Selection

Before initiating synthesis, consult the following decision matrix to select the appropriate pathway based on the desired pharmacophore.

Target MoietyProtocolKey ReagentsChemoselectivity Note
Tetrazole Protocol ANaN₃, ZnBr₂High. Zinc catalysis avoids harsh heat/acid; Ar-Br is stable.
Primary Amide Protocol BH₂O₂, K₂CO₃/NaOHHigh. Oxidative hydrolysis stops at amide; avoids ether cleavage.
Benzylamine Protocol CCoCl₂, NaBH₄Critical. Avoids Pd/C (dehalogenation) and LAH (over-reduction).

Visual Workflow (Pathway Logic)

DerivatizationPathways cluster_legend Critical Preservation Targets Start 3-Bromo-5-(1-methylethoxy)- benzonitrile Tetrazole 5-Substituted Tetrazole (Bioisostere of COOH) Start->Tetrazole Protocol A: NaN3, ZnBr2 iPrOH/H2O Amide Primary Benzamide (H-Bond Donor/Acceptor) Start->Amide Protocol B: H2O2, Base DMSO Amine Benzylamine (Cationic Linker) Start->Amine Protocol C: CoCl2, NaBH4 MeOH Br Ar-Br Bond (Intact) Ether Isopropoxy Ether (Intact)

Figure 1: Divergent synthetic pathways for the nitrile group, highlighting chemoselective preservation of the bromine and ether functionalities.

Detailed Experimental Protocols

Protocol A: Synthesis of the Tetrazole Bioisostere

Objective: Convert the nitrile to a 5-substituted-1H-tetrazole.[1][2] Mechanism: [3+2] Cycloaddition.[1][3] Rationale: Tetrazoles are classic carboxylic acid bioisosteres with improved metabolic stability. The use of Zinc(II) allows the reaction to proceed in aqueous media, avoiding the formation of explosive hydrazoic acid often associated with traditional methods.

Materials:

  • Substrate: this compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq) [DANGER: ACUTELY TOXIC]

  • Zinc Bromide (ZnBr₂) (1.0 eq)

  • Solvent: Water/Isopropanol (2:1 v/v)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1 mmol) in Isopropanol (3 mL) and Water (6 mL).

  • Addition: Add ZnBr₂ (1 mmol) followed by NaN₃ (1.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 12–24 hours.

    • Monitoring: Check TLC (SiO₂, 5% MeOH in DCM). The tetrazole is significantly more polar than the nitrile.

  • Workup (Critical for Safety):

    • Cool to room temperature.[4][5][6][7]

    • Add 3N HCl slowly until pH ~1. This breaks the Zinc-Tetrazole complex and precipitates the free tetrazole. Perform this in a fume hood to manage trace HN₃ evolution.

    • Stir for 30 minutes.

  • Isolation: Filter the white precipitate. Wash with cold water (2x) and hexanes (1x) to remove unreacted nitrile.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Validation:

  • ¹H NMR: Disappearance of starting material. A downfield shift of aromatic protons due to the tetrazole ring.

  • ¹³C NMR: Appearance of the tetrazole carbon signal (typically ~155-160 ppm).

Protocol B: Controlled Hydrolysis to Primary Amide

Objective: Stop hydrolysis at the amide stage (-CONH₂) without proceeding to the carboxylic acid. Mechanism: Radziszewski Reaction (Hydroperoxide anion attack). Rationale: Basic hydrolysis (NaOH/Heat) is difficult to stop at the amide. The peroxide method is faster, milder, and highly selective, preserving the isopropoxy ether.

Materials:

  • Substrate (1.0 eq)[6]

  • Hydrogen Peroxide (30% aq.) (5.0 eq)

  • Potassium Carbonate (K₂CO₃) (0.5 eq) or NaOH (0.2 eq)

  • Solvent: DMSO or MeOH

Step-by-Step Procedure:

  • Setup: Dissolve the nitrile (1 mmol) in DMSO (2 mL).

  • Addition: Add K₂CO₃ (0.5 mmol). Place the flask in an ice bath (0°C).

  • Oxidation: Dropwise add 30% H₂O₂ (5 mmol). The reaction is exothermic.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

    • Self-Validating Check: The reaction mixture often becomes cloudy or precipitates the amide if water is added.

  • Workup: Quench by pouring into ice water (20 mL). The product usually precipitates.[2]

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Validation:

  • IR Spectroscopy: Disappearance of the sharp -CN stretch (~2230 cm⁻¹) and appearance of the amide doublet (-NH₂) at ~3300-3400 cm⁻¹ and Carbonyl (C=O) at ~1680 cm⁻¹.

Protocol C: Chemoselective Reduction to Benzylamine

Objective: Reduce -CN to -CH₂NH₂ without debromination. Mechanism: In-situ formation of Cobalt Boride (active catalyst). Rationale: This is the most critical protocol for this substrate. Standard hydrogenation (Pd/C, H₂) will cleave the Ar-Br bond. LiAlH₄ is often too aggressive. The CoCl₂/NaBH₄ system is chemoselective for nitriles over aryl halides.

Materials:

  • Substrate (1.0 eq)[6]

  • Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (1.0 eq)

  • Sodium Borohydride (NaBH₄) (5.0 eq)

  • Solvent: Methanol (dry)

Step-by-Step Procedure:

  • Setup: Dissolve the nitrile (1 mmol) and CoCl₂·6H₂O (1 mmol) in dry Methanol (10 mL). The solution will be deep purple/pink.

  • Reduction: Cool to 0°C. Add NaBH₄ (5 mmol) portion-wise over 15 minutes.

    • Observation: The solution will turn black (formation of Cobalt Boride) and evolve hydrogen gas vigorously.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 1 hour.

  • Workup:

    • Quench with 3N HCl (carefully!) to destroy residual borohydride and dissolve the cobalt sludge.

    • Basify the solution to pH >10 using conc. NH₄OH or NaOH.

    • Extract with DCM or CHCl₃ (3x). (Amine is in the organic layer).[4]

  • Purification: The crude amine can be converted to the HCl salt for stability or purified via amine-functionalized silica if necessary.

Validation:

  • Mass Spec: Look for M+1 peak corresponding to the amine. Check isotopic pattern for Br (1:1 ratio of M and M+2) to confirm the bromine is still present.

  • ¹H NMR: Appearance of benzylic CH₂ protons as a singlet/doublet around 3.8 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Low Yield Incomplete conversion due to steric bulk of isopropoxy group.Switch solvent to DMF/Toluene (110°C) and use Triethylamine HCl salt instead of ZnBr₂ (requires higher heat).
Protocol B: Acid Formation Reaction time too long or temperature too high.Strictly monitor TLC. Quench immediately upon disappearance of SM. Use Urea-H₂O₂ (UHP) for milder release.[8]
Protocol C: Debromination Temperature too high during NaBH₄ addition.Ensure addition is at 0°C or lower. Reduce CoCl₂ loading to 0.5 eq.
Protocol C: Blue Emulsion Cobalt salts complexing with amine.[1]Use EDTA or Rochelle's salt during the aqueous workup to chelate Cobalt.

References

  • Chemoselective Reduction of Nitriles

    • Title: A Dual Site Catalyst for Mild, Selective Nitrile Reduction.
    • Source: N
    • URL:[Link]

    • Relevance: Validates the use of borane and transition metal catalysts for reducing nitriles in the presence of aryl halides.
  • Tetrazole Synthesis (Zinc Catalysis)

    • Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[9]

    • Source: Journal of Organic Chemistry / ResearchG
    • URL:[Link]

    • Relevance: Establishes the ZnBr₂ protocol as a safe, effective method for nitrile-to-tetrazole conversion.
  • Nitrile Hydrolysis (Radziszewski Reaction)

    • Title: A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
    • Source: Arkivoc.
    • URL:[Link]

    • Relevance: Discusses controlled hydrolysis conditions to favor amide form
  • Compound Data & Safety

    • Title: 3-Bromo-5-hydroxybenzonitrile (Precursor/Analog D
    • Source: PubChem.[10]

    • URL:[Link]

    • Relevance: Provides physiochemical properties and safety d

Sources

Application Notes and Protocols for the Analytical Characterization of 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical methods for the characterization of 3-Bromo-5-(1-methylethoxy)-benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols and explanatory notes are designed to ensure scientific integrity and provide a robust framework for quality control and impurity profiling, aligning with the principles of Experience, Expertise, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction and Physicochemical Profile

This compound (CAS No. 1119779-02-0) is a disubstituted benzonitrile derivative. A thorough understanding of its physicochemical properties is fundamental to the development of robust analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO-
Molecular Weight 240.10 g/mol -
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Melting Point Not available; expected to be a low-melting solid-
Boiling Point Not available; predicted to be >250 °C-
Solubility Predicted to be soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane) and insoluble in water.General principles of organic chemistry

Synthetic Pathway and Potential Impurities

A self-validating analytical approach necessitates a deep understanding of the synthetic route to anticipate potential process-related impurities. A probable and efficient synthesis of this compound involves a Williamson ether synthesis.[1][2] This reaction pathway informs the impurity profile we must target in our analytical methods.

Synthetic_Pathway cluster_0 Williamson Ether Synthesis Start 3-Bromo-5-hydroxybenzonitrile (Starting Material) Product This compound (Final Product) Start->Product Reaction Reagent Isopropyl Bromide or Iodide (Alkylating Agent) Reagent->Product Base Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, Acetone) Base->Product

Caption: Plausible synthetic route for this compound.

Based on this synthetic route, a targeted impurity analysis should focus on:

  • Impurity A (Starting Material): 3-Bromo-5-hydroxybenzonitrile.[3]

  • Impurity B (Byproduct): Propene (from elimination of isopropyl bromide), which would not be present in the final solid product but indicates a competing reaction.

  • Process-Related Impurities: Residual solvents (e.g., DMF, Acetone), and inorganic salts from the base.

  • Over-alkylation or Isomeric Impurities: While less likely with this specific substrate, the potential for reaction at other sites should be considered.

Chromatographic Methods for Purity and Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic molecules and quantifying impurities. Gas Chromatography (GC) can be employed for the analysis of volatile impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities

A reverse-phase HPLC method provides excellent separation of the target molecule from its more polar starting material and other potential non-volatile impurities. The method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]

Protocol 1: HPLC Purity and Impurity Determination

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS 3V).[6]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Rationale for Method Parameters:

    • The C18 stationary phase provides hydrophobic interactions, retaining the analyte and related substances.

    • A gradient elution is employed to ensure the elution of both the more polar starting material (Impurity A) and the less polar product within a reasonable timeframe, while also providing good resolution.

    • Phosphoric acid in the mobile phase helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

    • Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength for aromatic compounds.[6]

    • Detection at 230 nm is selected based on the predicted UV absorbance maximum of the benzonitrile chromophore.

Table 2: Expected Retention Times and Validation Parameters

CompoundExpected Retention Time (min)Linearity (r²)LOD (%)LOQ (%)
Impurity A ~8>0.9990.010.03
Product ~18>0.999--

digraph "HPLC_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

"Start" [label="Sample Preparation\n(1 mg/mL in Acetonitrile)"]; "Inject" [label="Inject 10 µL into HPLC"]; "Separate" [label="C18 Column\nGradient Elution"]; "Detect" [label="UV Detection at 230 nm"]; "Analyze" [label="Quantify Purity and Impurities"]; "Report" [label="Generate Report with Chromatogram"];

"Start" -> "Inject" -> "Separate" -> "Detect" -> "Analyze" -> "Report"; }

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile organic compounds, including residual solvents and potential volatile byproducts.

Protocol 2: GC-MS for Residual Solvents

  • Instrumentation:

    • GC-MS system with a headspace autosampler.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Mass Range: m/z 35-350.

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO).

    • Seal the vial and heat at 80 °C for 15 minutes before injection.

  • Rationale for Method Parameters:

    • A polar GC column (DB-624) is well-suited for the separation of common polar and non-polar residual solvents.

    • Headspace analysis is preferred for solid samples to avoid contamination of the GC system and to selectively introduce volatile components.

    • Mass spectrometric detection provides definitive identification of the eluted solvents based on their mass spectra.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, allowing for unambiguous identification.

Protocol 3: NMR Analysis

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} NMR spectra using standard parameters.

  • Expected Chemical Shifts and Rationale:

    • ¹H NMR:

      • A septet around 4.6-4.8 ppm for the methine proton of the isopropoxy group.

      • A doublet around 1.3-1.4 ppm for the six methyl protons of the isopropoxy group.

      • Three aromatic protons in the region of 7.0-7.5 ppm, exhibiting meta and para couplings. The exact shifts are influenced by the electron-withdrawing nitrile group and the electron-donating ether group.

    • ¹³C NMR:

      • The nitrile carbon (C≡N) will appear around 118-120 ppm.

      • Aromatic carbons will resonate in the 110-160 ppm region. The carbon bearing the bromine will be at a lower field than the others.

      • The methine carbon of the isopropoxy group is expected around 70-72 ppm.

      • The methyl carbons of the isopropoxy group should appear around 21-23 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Isopropyl CH4.771
Isopropyl CH₃1.3522
Aromatic CH7.0 - 7.5115 - 135
Aromatic C-Br-~122
Aromatic C-CN-~112
Aromatic C-O-~159
C≡N-~118

Note: These are predicted values and may vary slightly from experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.

Protocol 4: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 400 cm⁻¹.

  • Characteristic Absorption Bands:

    • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.[4]

    • Aromatic C=C stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

    • Aromatic C-O-C stretch (asymmetric): A strong band around 1250-1200 cm⁻¹.

    • Aromatic C-O-C stretch (symmetric): A band around 1075-1020 cm⁻¹.

    • C-Br stretch: A band in the 600-500 cm⁻¹ region, which may be difficult to assign definitively in the fingerprint region.

    • Aromatic C-H out-of-plane bending: Bands in the 900-690 cm⁻¹ region, characteristic of the 1,3,5-trisubstitution pattern.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

Protocol 5: Mass Spectrometry Analysis

  • Instrumentation:

    • Mass spectrometer coupled to a suitable inlet (e.g., GC, LC, or direct infusion).

  • Ionization Mode:

    • Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Expected Fragmentation Pattern (EI):

    • Molecular Ion (M⁺): A prominent peak at m/z 240 and 242 in an approximate 1:1 ratio, characteristic of a monobrominated compound.[8]

    • Loss of Isopropyl Group: A fragment corresponding to [M - C₃H₇]⁺.

    • Loss of Bromine: A fragment at [M - Br]⁺.

    • The fragmentation of aromatic ethers often involves cleavage at the bond beta to the aromatic ring.[9]

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure identity, purity, and the control of impurities. The protocols outlined in this document provide a robust starting point for method development and validation, grounded in established scientific principles and regulatory expectations. Adherence to these methodologies will ensure the generation of reliable and defensible analytical data critical for drug development and manufacturing.

References

  • SIELC Technologies. (n.d.). Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Science Publishing Group. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]

  • PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NIH. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • Whitman People. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • N/A
  • ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • TGA. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-(1-methylethoxy)-benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important intermediate. Here, we will address common challenges encountered during its synthesis, providing in-depth, experience-based solutions and detailed experimental protocols.

I. Introduction to the Synthesis

The synthesis of this compound typically proceeds via the etherification of 3-Bromo-5-hydroxybenzonitrile. The two most common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on the specific experimental constraints, desired scale, and the nature of the starting materials.

The Williamson ether synthesis is a robust and widely used method that involves the reaction of an alkoxide with a primary alkyl halide.[1][2] In our case, the phenoxide of 3-Bromo-5-hydroxybenzonitrile reacts with an isopropyl halide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile.[3][4]

The Mitsunobu reaction offers an alternative route, particularly useful for the synthesis of sterically hindered ethers.[5] This reaction typically involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the phenol for nucleophilic attack by isopropanol.[6]

This guide will provide troubleshooting advice and frequently asked questions for both synthetic routes, enabling you to optimize your reaction conditions for higher yields and purity.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of the desired ether is one of the most common challenges. The root cause often lies in suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Deprotonation (Williamson Synthesis): The formation of the phenoxide is crucial for the nucleophilic attack. If the base is not strong enough to deprotonate the phenol completely, the reaction will not proceed efficiently.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile. Ensure the reagents are anhydrous, as water can quench the base.

  • Poor Nucleophilicity of the Phenoxide: Even with a strong base, the nucleophilicity of the resulting phenoxide can be influenced by the solvent.

    • Solution: Employ a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[7]

  • Steric Hindrance: The isopropoxy group is sterically bulky, which can hinder the SN2 reaction in the Williamson synthesis.

    • Solution: Consider using the Mitsunobu reaction, which is often more effective for the synthesis of sterically hindered ethers.[5]

  • Reaction Temperature Too Low: Insufficient thermal energy can lead to a sluggish reaction.

    • Solution: For the Williamson synthesis, gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Inactive Mitsunobu Reagents: The reagents used in the Mitsunobu reaction (PPh₃, DEAD/DIAD) can degrade over time.

    • Solution: Use freshly opened or properly stored reagents. Triphenylphosphine can be recrystallized if necessary.

Issue 2: Formation of Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Potential Side Reactions & Mitigation Strategies:

  • Elimination (E2) Reaction (Williamson Synthesis): The use of a secondary alkyl halide (isopropyl bromide) increases the likelihood of an E2 elimination reaction, forming propene gas as a byproduct. This is a significant competing reaction.[4]

    • Mitigation:

      • Use a milder base: A very strong and bulky base can favor elimination. Consider using K₂CO₃ instead of NaH.

      • Control the temperature: Lowering the reaction temperature can favor the SN2 pathway over E2.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) to form the desired ether or through a carbon atom on the aromatic ring (C-alkylation) to form an undesired isomer.

    • Mitigation:

      • Solvent Choice: Polar aprotic solvents like DMF generally favor O-alkylation.

      • Counterion: The choice of counterion (e.g., Na⁺ vs. K⁺) can influence the O/C alkylation ratio, though this is less easily controlled.

  • Hydrolysis of the Nitrile Group: Under strongly basic or acidic conditions, especially during workup, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

    • Mitigation: Maintain neutral or mildly basic/acidic conditions during the workup procedure.

Issue 3: Difficulty in Product Purification

Isolating the pure this compound from the reaction mixture can be challenging due to the presence of unreacted starting materials, side products, and reaction byproducts.

Purification Strategies:

  • Work-up Procedure:

    • After the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted 3-Bromo-5-hydroxybenzonitrile, followed by a wash with brine.

  • Column Chromatography: This is the most effective method for purifying the crude product.[8]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.[9]

    • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

III. Frequently Asked Questions (FAQs)

Q1: Which method is better for this synthesis: Williamson ether synthesis or the Mitsunobu reaction?

A1: The choice depends on your specific needs. The Williamson ether synthesis is often more cost-effective for larger-scale synthesis but can be prone to lower yields due to the competing elimination reaction with a secondary alkyl halide. The Mitsunobu reaction is generally more reliable for sterically hindered ethers and can provide higher yields, but the reagents are more expensive and the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can complicate purification.

Q2: What is the best base for the Williamson ether synthesis in this case?

A2: Potassium carbonate (K₂CO₃) is a good starting point as it is a moderately strong base that is less likely to promote the E2 elimination side reaction compared to stronger bases like sodium hydride (NaH).

Q3: What is the optimal solvent for the Williamson synthesis of this compound?

A3: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is recommended. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting material (3-Bromo-5-hydroxybenzonitrile) on a silica gel plate. The product, being less polar than the starting phenol, will have a higher Rf value.

Q5: My NMR spectrum shows impurities. What are the likely culprits?

A5: Besides unreacted starting material, common impurities include the C-alkylated product and potentially byproducts from the hydrolysis of the nitrile group if the workup conditions were too harsh. In the case of the Mitsunobu reaction, triphenylphosphine oxide is a common impurity that can be challenging to remove completely.

IV. Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 3-Bromo-5-hydroxybenzonitrile

  • Potassium carbonate (K₂CO₃), finely powdered

  • 2-Bromopropane (isopropyl bromide)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 5% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Bromo-5-hydroxybenzonitrile (1.0 eq) and anhydrous DMF.

  • Add finely powdered potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous phase).

  • Wash the combined organic layers with 5% NaOH solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Mitsunobu Reaction

This protocol offers an alternative route that may provide a better yield.

Materials:

  • 3-Bromo-5-hydroxybenzonitrile

  • Isopropanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Bromo-5-hydroxybenzonitrile (1.0 eq), isopropanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide and other byproducts.

V. Data Summary

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Primary Reagents 3-Bromo-5-hydroxybenzonitrile, 2-Bromopropane, Base (e.g., K₂CO₃)3-Bromo-5-hydroxybenzonitrile, Isopropanol, PPh₃, DIAD/DEAD
Typical Solvent DMF, AcetonitrileTHF, Dichloromethane
Common Side Reactions E2 Elimination, C-Alkylation-
Key Byproducts Propene, C-alkylated isomerTriphenylphosphine oxide, Reduced azodicarboxylate
Advantages Cost-effective for larger scaleGood for sterically hindered ethers, often higher yield
Disadvantages Potential for low yield due to side reactionsMore expensive reagents, byproduct removal can be difficult

VI. Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-Bromo-5-hydroxybenzonitrile in DMF add_base Add K₂CO₃ start->add_base add_alkyl_halide Add 2-Bromopropane add_base->add_alkyl_halide heat Heat and Monitor by TLC add_alkyl_halide->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaOH and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end_product Pure this compound purify->end_product

Caption: General workflow for the Williamson ether synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield? cause1 Incomplete Reaction? start->cause1 Yes cause2 Side Product Formation? start->cause2 No solution1a Increase Reaction Time/Temp cause1->solution1a Yes solution1b Check Base/Reagent Quality cause1->solution1b No side_product_type What side product? cause2->side_product_type Yes elimination Elimination Product (E2) side_product_type->elimination Alkene Detected c_alkylation C-Alkylation Product side_product_type->c_alkylation Isomer Detected solution2a Use Milder Base / Lower Temp elimination->solution2a solution2b Change Solvent to Polar Aprotic c_alkylation->solution2b

Caption: Decision tree for troubleshooting low yield issues.

VII. References

  • Edubirdie. (2021). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Quick Company. (n.d.). "Improved Process For The Preparation Of Letrozole". [Link]

  • PubChem. (n.d.). 3-bromo-5-formylbenzonitrile. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

  • ACS Publications. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. [Link]

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • Google Patents. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF.

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]

  • Books. (2024). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Justia Patents. (2012). Process for preparation of letrozole and its intermediates. [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. [Link]

  • Organic Syntheses Procedure. (n.d.). Efficient Synthesis of Oxime Using O-TBS-N-Tosylhydroxylamine. [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. [Link]

Sources

stability and degradation of 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 3-Bromo-5-(1-methylethoxy)-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability and handling of this compound. Our goal is to anticipate and address the challenges you may encounter during your experiments, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule revolve around its three key functional groups: the benzonitrile, the bromo substituent, and the isopropyl ether. Each of these is susceptible to degradation under certain conditions:

  • Hydrolysis: The nitrile group can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid. The isopropyl ether linkage can also be susceptible to acidic cleavage.

  • Photodegradation: Aromatic bromides are known to be sensitive to light, particularly UV radiation, which can lead to debromination or other radical-mediated reactions.[1]

  • Thermal Stress: While generally stable at room temperature, prolonged exposure to high temperatures can cause decomposition. Hazardous decomposition under fire conditions can release toxic gases like carbon oxides, nitrogen oxides, and hydrogen bromide.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the long-term stability and purity of this compound, we recommend the following storage and handling procedures:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is advised. Some similar compounds are noted to be light-sensitive, so storage in an amber vial or a dark location is a prudent precaution.

  • Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust. Keep it away from incompatible materials such as strong bases, acids, oxidizing agents, and metals.

Troubleshooting Guide

Q3: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after my sample was left in an aqueous solution on the benchtop. What could this be?

A3: The appearance of a new, more polar peak (i.e., having a shorter retention time) in a reverse-phase HPLC analysis of an aqueous sample of this compound often suggests degradation. The most probable causes are hydrolysis of the ether linkage or the nitrile group.

  • Ether Hydrolysis: The isopropyl ether group can be cleaved, particularly if the aqueous solution is acidic, to yield 3-Bromo-5-hydroxybenzonitrile .[2] The resulting hydroxyl group significantly increases the polarity of the molecule.

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed to the corresponding carboxylic acid, 3-Bromo-5-(1-methylethoxy)benzoic acid . This introduces a highly polar carboxylic acid group, which would also result in a shorter retention time.

Recommended Actions:

  • Confirm Identity: If you have access to LC-MS, analyze the new peak to determine its mass-to-charge ratio (m/z). This will help you distinguish between the two potential degradation products.

  • pH Control: Ensure your aqueous solutions are buffered to a neutral pH if the experimental conditions allow. Avoid prolonged storage of the compound in aqueous media, especially at pH extremes.

  • Fresh Preparations: Prepare aqueous solutions of the compound fresh before use to minimize the risk of hydrolysis.

Q4: My solid sample has developed a slight discoloration after being stored on the lab bench for several weeks. Is it still usable?

A4: Discoloration of the solid material is a potential indicator of degradation, which could be due to exposure to light or air (oxidation).

  • Photodegradation: Exposure to ambient lab lighting, especially if it has a UV component, can initiate photochemical reactions. A common pathway for brominated aromatic compounds is the homolytic cleavage of the carbon-bromine bond, which can lead to the formation of colored impurities.

  • Oxidation: While less common for this specific structure, slow oxidation by atmospheric oxygen can also lead to the formation of colored byproducts over time.

Recommended Actions:

  • Purity Check: Before use, re-analyze the material by HPLC or another suitable analytical technique to determine its purity. Compare the results to the certificate of analysis or an analysis of a fresh sample.

  • Proper Storage: Ensure the compound is stored in a tightly sealed container in a dark place, such as a cabinet or a box, to protect it from light.

  • Purification: If the impurity level is significant and might interfere with your experiment, consider purifying the material by recrystallization or column chromatography.

Q5: During a heated reaction, I'm seeing multiple unexpected byproducts in my reaction monitoring (TLC or LC-MS). What are the likely thermal degradation pathways?

A5: At elevated temperatures, this compound can undergo thermal decomposition through several pathways. The weakest bonds in the molecule are typically the first to break.

  • Ether Cleavage: The C-O bond of the isopropyl ether can cleave, potentially leading to the formation of 3-Bromo-5-hydroxybenzonitrile and propene.

  • Debromination: The C-Br bond can break, leading to the formation of 5-(1-methylethoxy)-benzonitrile.

  • Nitrile Group Reactions: At very high temperatures, the nitrile group can participate in various reactions, though this is generally less likely than ether cleavage or debromination under typical laboratory heating conditions.

Recommended Actions:

  • Lower Reaction Temperature: If the reaction chemistry allows, try running the reaction at a lower temperature to minimize thermal degradation.

  • Inert Atmosphere: Running reactions under an inert atmosphere (nitrogen or argon) can help prevent oxidative side reactions that may be initiated at higher temperatures.

  • Forced Degradation Study: To better understand the thermal lability of your compound, consider performing a small-scale thermal stress test (e.g., heating a solution of the compound at a set temperature for a defined period) and analyzing the resulting mixture by LC-MS to identify the degradation products. This is a common practice in forced degradation studies.[3][4]

Potential Degradation Pathways & Products

The following table summarizes the likely degradation products of this compound under various stress conditions.

Stress ConditionPotential Degradation Product NameMolecular FormulaMolecular Weight ( g/mol )
Acidic/Basic Hydrolysis 3-Bromo-5-(1-methylethoxy)benzoic acidC₁₀H₁₀BrNO₂256.10
Acidic Hydrolysis 3-Bromo-5-hydroxybenzonitrile[2]C₇H₄BrNO198.02
Acidic/Basic Hydrolysis 3-Bromo-5-hydroxybenzoic acid[5]C₇H₅BrO₃217.02
Photolysis (UV Light) 5-(1-methylethoxy)benzonitrileC₁₀H₁₁NO161.20
Thermal Stress 3-Bromo-5-hydroxybenzonitrile[2]C₇H₄BrNO198.02
Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound.

Hydrolysis_Pathways parent This compound ether_hydrolysis 3-Bromo-5-hydroxybenzonitrile parent->ether_hydrolysis H+ / H₂O (Ether Cleavage) nitrile_hydrolysis 3-Bromo-5-(1-methylethoxy)benzoic acid parent->nitrile_hydrolysis H+ or OH- / H₂O (Nitrile Hydrolysis) full_hydrolysis 3-Bromo-5-hydroxybenzoic acid ether_hydrolysis->full_hydrolysis H+ or OH- / H₂O (Nitrile Hydrolysis) nitrile_hydrolysis->full_hydrolysis H+ / H₂O (Ether Cleavage)

Caption: Potential Hydrolytic Degradation Pathways.

Photolytic_Pathway parent This compound debromination 5-(1-methylethoxy)benzonitrile parent->debromination hν (UV light) (Debromination)

Caption: Potential Photolytic Degradation Pathway.

Experimental Protocol: Forced Degradation Study

To proactively investigate the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of harsh conditions to identify potential degradation products and develop a stability-indicating analytical method.[3][4][6]

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (for peak identification)

  • pH meter

  • Calibrated oven

  • Photostability chamber (with UV and visible light sources)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL) at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution (1 mg/mL) of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified stress period, dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable reverse-phase HPLC method. A gradient method is recommended to resolve the parent compound from all potential degradation products.

    • Use a PDA detector to check for peak purity.

    • If unknown peaks are observed, analyze the samples by LC-MS to obtain the mass of the degradation products for structural elucidation.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound in each stress condition.

    • Identify and, if possible, characterize the major degradation products.

    • This information will help in developing a stability-indicating method for routine analysis.

References

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Heo, S. J., Cha, S. H., Kim, K. N., Lee, S. H., & Jeon, Y. J. (2012). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine Drugs, 10(12), 2736–2751.
  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-iodobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kord, A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56-66.
  • Heo, S. J., & Jeon, Y. J. (2012). Photo-protection by 3-bromo-4, 5-dihydroxybenzaldehyde against ultraviolet B-induced oxidative stress in human keratinocytes. Phytotherapy Research, 26(11), 1640-1646.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Engelhard, C., Heide, M., Reifenrath, J., & Herrmann, A. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Koten, I. A., & Sauer, R. J. (1962). 3-Bromophthalide. Organic Syntheses, 42, 26.
  • Bhaskar, R., Ola, M., Agrawal, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • de Souza, T. A. J., Garcia, J. S., Trevisan, M. G., & Garcia, C. V. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Revista Colombiana de Ciencias Químico-Farmacéuticas, 47(2), 226-245.
  • Kumar, A., Saini, A., Sharma, A., & Kumar, N. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).

Sources

Technical Support Center: Catalytic Optimization for 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 157913-40-3 Molecular Formula:


Molecular Weight:  240.10  g/mol 

Substrate Profile & Reactivity Analysis[1]

Senior Scientist Note: Before selecting a catalyst, you must understand the electronic "personality" of this scaffold.

  • The Nitrile (CN) Effect: Located meta to the bromide, the nitrile group exerts a strong Inductive Electron Withdrawing (

    
    ) effect. This activates the C-Br bond for Oxidative Addition (OA), making it faster than standard phenyl bromides.
    
  • The Isopropoxy (

    
    ) Effect:  Also meta to the bromide. While alkoxy groups are resonance donors (
    
    
    
    ), this effect is negligible at the meta position. It acts primarily as a weak inductive withdrawer and a steric modulator.
  • The Consequence: The ring is electron-deficient .

    • Advantage: Oxidative addition is rapid.

    • Risk:[1][2] The catalyst is prone to homocoupling (Ar-Ar formation) and protodebromination (Ar-H) if the transmetallation step is slow. The nitrile is also a "soft" nucleophile that can poison unhindered Pd centers.

Catalyst Selection Decision Matrix

Do not default to


. While cheap, it often leads to incomplete conversion with this substrate due to nitrile coordination and thermal instability. Use this logic flow to select your system:

CatalystSelection Start Reaction Type? Suzuki C-C Bond (Suzuki-Miyaura) Start->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Start->Buchwald Borylation C-B Bond (Miyaura Borylation) Start->Borylation Steric Is the Coupling Partner Sterically Hindered? Suzuki->Steric BaseSens Base Sensitive? Buchwald->BaseSens XPhosB Rec: XPhos Pd G3 + B2pin2 Borylation->XPhosB Yes Yes Steric->Yes Ortho-subs No No Steric->No Unimpeded XPhos Rec: XPhos Pd G4 (High Turnover) SPhos Rec: SPhos Pd G3 (General Purpose) BaseSens->Yes Weak Base (Cs2CO3) BaseSens->No Strong Base (NaOtBu) BrettPhos Rec: BrettPhos Pd G4 (Prevents Nitrile Hydrolysis) RuPhos Rec: RuPhos Pd G3 (Secondary Amines) Yes->XPhos Yes->BrettPhos No->SPhos No->RuPhos

Figure 1: Decision tree for catalyst selection based on reaction type and partner sterics.

Detailed Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling (C-C Bond)

Best for: Coupling with heteroaryl boronic acids or sterically hindered partners where standard tetrakis fails. Catalyst System: XPhos Pd G4 (CAS: 1599466-81-5).

  • Why: The bulky biaryl ligand prevents the nitrile from binding to the Pd center, and the G4 precatalyst ensures rapid initiation even at lower temperatures, preserving the nitrile.

ComponentEquiv.Role
Substrate (157913-40-3)1.0Electrophile
Boronic Acid/Ester 1.2 - 1.5Nucleophile
XPhos Pd G4 0.02 (2 mol%)Catalyst

(0.5 M aq)
3.0Base (Mild, prevents hydrolysis)
THF or 1,4-Dioxane [0.1 M]Solvent

Step-by-Step:

  • Charge: In a vial equipped with a stir bar, add the Substrate, Boronic acid, and XPhos Pd G4.

  • Inert: Seal the vial and purge with Argon for 5 minutes (or 3 vacuum/backfill cycles). Crucial: Oxygen causes homocoupling of the boronic acid.

  • Solvent: Add degassed THF/Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat to 60°C. Monitor via LCMS after 1 hour.

    • Note: Because the Ar-Br is activated, full conversion often occurs < 2 hours. Do not overheat (e.g., >80°C) for prolonged periods to avoid nitrile hydrolysis.

  • Workup: Dilute with EtOAc, wash with water. Dry organic layer over

    
    .
    
Protocol B: Cost-Effective Nickel-Catalyzed Amination (C-N Bond)

Best for: Large-scale reactions where Palladium cost is prohibitive, or when Pd fails to insert. Catalyst System: Ni(cod)2 + dppf.

  • Why: Nickel undergoes oxidative addition into Ar-CN bonds less readily than Ar-Br bonds under these specific conditions, provided the temperature is controlled.

ComponentEquiv.Role
Substrate 1.0Electrophile
Amine (Primary/Secondary) 1.2Nucleophile

0.05 (5 mol%)Precatalyst (Air Sensitive!)
dppf 0.05 (5 mol%)Ligand
NaOtBu 1.5Base
Toluene [0.2 M]Solvent

Step-by-Step:

  • Glovebox/Schlenk: This setup requires strict exclusion of air.

    
     dies instantly in air.
    
  • Premix: Mix

    
     and dppf in toluene for 10 mins to form the active catalyst (color change to deep orange/red).
    
  • Addition: Add the Substrate, Amine, and Base.

  • Heat: Seal and heat to 80-100°C.

  • Quench: Cool and filter through a pad of Celite/Silica to remove Ni residues.

Troubleshooting Hub (FAQ)

Q1: I am observing significant hydrolysis of the nitrile to the primary amide (


). Why? 
  • Cause: This usually happens in Suzuki couplings using carbonate bases (

    
    , 
    
    
    
    ) at high temperatures (>90°C) in aqueous media. The electron-deficient ring makes the nitrile highly susceptible to nucleophilic attack by hydroxide.
  • Fix: Switch to anhydrous conditions using

    
     or 
    
    
    
    as the base, or lower the temperature and use a more active catalyst (like Pd-162 or XPhos Pd G4) that works at 40-60°C.

Q2: My reaction stalled at 60% conversion. Adding more catalyst didn't help.

  • Cause: Catalyst poisoning. The nitrile nitrogen can coordinate to the Pd, forming a resting state that is off-cycle (Pd-CN species).

  • Fix: You need a bulkier ligand. If you are using

    
     or dppf, switch to BrettPhos  or tBuXPhos . The steric bulk of these ligands physically prevents the linear nitrile from binding to the metal center while allowing the oxidative addition of the bromide.
    

Q3: I see "homocoupling" of my aryl bromide (Ar-Ar dimer).

  • Cause: This is common with electron-deficient aryl bromides.[3] It indicates that Oxidative Addition is fast, but Transmetallation is slow. The Pd(II)-Ar species disproportionates.

  • Fix: Increase the concentration of the nucleophile (boronic acid) and ensure your solvent is strictly deoxygenated. Switching to a precatalyst (like Pd G4) ensures all Pd enters the cycle as

    
    , minimizing the induction period where homocoupling often starts.
    

Q4: Can I use this substrate for Buchwald Amination with primary amines?

  • Risk: Primary amines can attack the nitrile to form amidines.

  • Fix: Use BrettPhos Pd G4 . It is highly selective for C-N coupling at the bromide position over nucleophilic attack at the nitrile. Avoid strong Lewis Acid additives.[4]

Visualizing the Chemoselectivity

The following diagram illustrates the competitive pathways and how the correct catalyst (Bulky Pd) avoids the "Nitrile Trap."

Chemoselectivity Substrate 3-Bromo-5-(1-methylethoxy)-benzonitrile Pd_Active Active Catalyst (L-Pd-0) Substrate->Pd_Active Hydrolysis Hydrolysis Side Rxn (Base/H2O mediated) Substrate->Hydrolysis High Temp + OH- OA Oxidative Addition (Fast due to EWG) Pd_Active->OA Bulky Ligand (XPhos/BrettPhos) Coordination Nitrile Coordination (Catalyst Poisoning) Pd_Active->Coordination Small Ligand (PPh3/dppf) Product Cross-Coupled Product OA->Product Transmetallation & Red. Elim. DeadCat Inactive Pd-CN Complex Coordination->DeadCat Amide Primary Amide Byproduct Hydrolysis->Amide

Figure 2: Mechanistic pathway showing how bulky ligands favor the productive cycle over catalyst poisoning.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts."[5] Journal of the American Chemical Society, 2014.[5] (Demonstrates utility of BrettPhos/RuPhos for difficult amines).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Foundational text on mechanism and side reactions).

  • Hazari, N., et al. "Precatalysts for Cross-Coupling: The Pd(II) Precatalyst Advantage." Accounts of Chemical Research, 2019. (Explains why G3/G4 precatalysts are superior for electron-deficient substrates).

  • Lipshutz, B. H. "Transition Metal Catalyzed Couplings in Water." Aldrichimica Acta, 2012. (General reference for surfactant-based couplings if green chemistry is required).

Sources

solvent effects on the reactivity of 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solvent-dependent reactivity profile of 3-Bromo-5-(1-methylethoxy)-benzonitrile (CAS: 1119779-02-0). This content is structured for researchers requiring immediate troubleshooting for cross-coupling, lithiation, and nucleophilic substitution workflows.

Product Category: Aryl Halide Building Blocks | Application: Medicinal Chemistry / Library Synthesis

Molecule Profile & Solvent Compatibility

Compound ID: this compound Molecular Weight: 240.10 g/mol Key Functional Groups:

  • Aryl Bromide (C-3): Primary site for Pd-catalyzed cross-coupling and Li-halogen exchange.

  • Nitrile (C-1): Electron-withdrawing group (EWG); activates the ring but susceptible to nucleophilic attack or hydrolysis.

  • Isopropoxy (C-5): Electron-donating group (EDG); increases lipophilicity and solubility in non-polar media compared to hydroxy analogs.

Solubility Matrix
Solvent ClassExamplesSolubility RatingPrimary Application
Chlorinated DCM, ChloroformHigh General handling, workup, amide coupling.
Ethereal THF, 1,4-Dioxane, MTBEHigh Lithiation, Grignard, Suzuki coupling.
Polar Aprotic DMF, DMSO, DMAcHigh SNAr, High-temp Suzuki/Sonogashira.
Hydrocarbon Toluene, HexanesModerate Non-polar partitioning, slow couplings.
Protic Methanol, EthanolModerate Avoid in lithiation; used in aqueous coupling mixtures.

Troubleshooting Guide: Solvent Effects on Reactivity

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

User Issue: "I am observing low conversion (<40%) or catalyst precipitation during Suzuki coupling."

Technical Diagnosis: The nitrile group at C-1 and the bromide at C-3 create a "push-pull" electronic system. While the isopropoxy group aids solubility, the nitrile can coordinate weakly to Palladium species, potentially poisoning the catalyst in non-polar solvents. Furthermore, inorganic bases (K₂CO₃, Cs₂CO₃) are insoluble in pure organic phases.

Troubleshooting Protocol:

  • The "Water Effect": You must use a biphasic solvent system. The presence of water is critical to solubilize the inorganic base and facilitate the transmetalation step.

  • Solvent Switch:

    • If using Toluene: Switch to 1,4-Dioxane/Water (4:1) or THF/Water (4:1) . Toluene often fails to solubilize the oxidative addition intermediate sufficiently for this electron-deficient scaffold.

    • If using DMF: While excellent for rate, DMF can promote hydrodehalogenation (loss of Br without coupling) at high temperatures (>100°C). Switch to n-Butanol or DME (Dimethoxyethane) if side products are observed [1].

Decision Tree: Optimizing Suzuki Conditions

SuzukiOptimization Start Start: Low Suzuki Yield CheckBase Is the base soluble? Start->CheckBase Inorganic Inorganic (K2CO3, Cs2CO3) CheckBase->Inorganic Organic Organic (TEA, DIPEA) CheckBase->Organic SolventCheck Current Solvent? Inorganic->SolventCheck Organic->SolventCheck Less common NonPolar Toluene/Benzene SolventCheck->NonPolar Polar DMF/DMSO SolventCheck->Polar Action1 CRITICAL: Add Water (4:1 ratio) Switch to Dioxane/H2O NonPolar->Action1 Action2 Risk of Dehalogenation. Lower Temp to 80°C or Switch to n-Butanol Polar->Action2

Caption: Workflow for selecting the optimal solvent system based on base solubility and side-reaction risks.

Scenario B: Lithium-Halogen Exchange (Lithiation)

User Issue: "I tried to generate the aryl lithium species, but I see significant 'Wurtz-type' coupling or nucleophilic attack on the nitrile."

Technical Diagnosis: The nitrile group is highly electrophilic. In polar ethereal solvents (like THF) at temperatures above -78°C, the generated aryl lithium species can attack the nitrile of a neighboring molecule (dimerization).

Solvent-Temperature Criticality:

  • THF (Tetrahydrofuran): The standard solvent. It coordinates Li+, making the species more reactive. Risk: High reactivity can lead to nitrile attack.

    • Fix: Must maintain Strict -78°C . Add the electrophile immediately.

  • Et₂O (Diethyl Ether): Less coordinating than THF. The aryl lithium aggregate is less reactive but more stable.

    • Fix: Use Et₂O if the THF reaction is messy. The lower polarity suppresses the nucleophilic attack on the nitrile [2].

  • Hexanes/Pentane: Poor solubility for this intermediate; avoid.

Protocol:

  • Dissolve this compound in anhydrous Et₂O (preferred for stability) or THF.

  • Cool to -78°C .

  • Add n-BuLi dropwise.

  • Trapping: Add the electrophile (e.g., DMF, CO₂, Borate) before allowing the temperature to rise above -60°C.

Scenario C: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I want to displace the Bromine with an amine, but the reaction is too slow."

Technical Diagnosis: Although the nitrile is an electron-withdrawing group (EWG), it is in the meta position relative to the bromine. Meta-EWGs activate SNAr poorly compared to ortho/para positioning. The reaction requires significant thermal energy and solvent assistance.

Solvent Recommendation:

  • Preferred: DMSO or NMP (N-Methyl-2-pyrrolidone).

    • Mechanism:[1][2][3][4][5] These dipolar aprotic solvents solvate the cation of your nucleophile (e.g., Na+ of NaOMe), leaving the anion "naked" and highly reactive.

  • Avoid: Alcohols (MeOH, EtOH).

    • Reason: Protic solvents form hydrogen bond cages around the nucleophile, significantly reducing its kinetic energy and reaction rate.

Reactivity Comparison Table:

Reaction Type Preferred Solvent System Why?
Suzuki Coupling 1,4-Dioxane / H₂O (4:1) Balances solubility of organic substrate and inorganic base; prevents catalyst poisoning.
Lithiation Diethyl Ether (Et₂O) Suppresses self-attack on the nitrile group compared to THF.

| SNAr | DMSO or NMP | "Naked anion" effect is required to overcome the high barrier of meta-substitution. |

Visualizing the Reactivity Pathways[6]

The following diagram illustrates how solvent choice dictates the reaction pathway, steering the intermediate toward the desired product or side reactions.

SolventPathways cluster_Suzuki Pd-Catalyzed Coupling cluster_Lithiation Lithiation (Li-Hal Exchange) Substrate 3-Bromo-5-(1-methylethoxy)- benzonitrile SolventA Solvent: Toluene (Non-polar) Substrate->SolventA SolventB Solvent: DMF/H2O (Polar/Aq) Substrate->SolventB SolventC Solvent: THF (-78°C) Substrate->SolventC SolventD Solvent: THF (> -60°C) Substrate->SolventD ResultA Low Yield (Insolubility) SolventA->ResultA ResultB High Yield (Biaryl Product) SolventB->ResultB ResultC Stable Li-Species (Trappable) SolventC->ResultC ResultD Side Rxn: Nitrile Attack (Dimer) SolventD->ResultD

Caption: Impact of solvent and temperature on the divergence between successful conversion and side reactions.

References

  • Solvent Effects in Palladium Catalyzed Cross-Coupling Reactions. White Rose Research Online. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

managing exotherms in the scale-up of 3-Bromo-5-(1-methylethoxy)-benzonitrile synthesis

[1]

Ticket ID: #SC-882-EXO Subject: Thermal Management & Exotherm Control in Williamson Ether Synthesis Scale-Up Assigned Specialist: Senior Process Safety Scientist Status: Open / High Priority[1]

Executive Summary

You are scaling up the synthesis of 3-Bromo-5-(1-methylethoxy)-benzonitrile via Williamson ether synthesis. This reaction involves the alkylation of 3-bromo-5-hydroxybenzonitrile with 2-bromopropane (isopropyl bromide) using a base (typically Potassium Carbonate,

The Critical Hazard: This process presents a "Sleeping Tiger" exotherm profile. The reaction is heterogeneous (solid-liquid), meaning the heat release is often mass-transfer limited. If mixing improves suddenly or reagents accumulate due to low initial temperature, a rapid, uncontrollable exotherm can occur, leading to solvent decomposition or reagent flashing (2-bromopropane BP: 59.4°C).

Module 1: Critical Reagent Selection & Thermal Hazards

Base Selection: The Safety Trade-off
  • Sodium Hydride (NaH): Not Recommended for Scale-Up.[1]

    • Risk: Rapid

      
       evolution creates immediate pressure hazards. Furthermore, NaH in DMF is known to exhibit runaway decomposition at temperatures as low as 26°C under certain conditions.
      
  • Potassium Carbonate (

    
    ): Recommended Standard.
    
    • Benefit: No gas evolution during deprotonation (proton transfer forms bicarbonate/water equilibrium).

    • Risk: It is a solid.[2][3][4][5] The reaction rate depends on particle size and agitation speed. Poor mixing leads to reagent accumulation.

Solvent Compatibility (DMF Warning)

Dimethylformamide (DMF) is the standard solvent for this nucleophilic substitution due to its high dielectric constant. However, it is thermally unstable in the presence of bases and halides.

ParameterValueImplication for Scale-Up
2-Bromopropane BP 59.4°CCRITICAL: Reaction temp often exceeds this.[1] Closed system/pressure vessel required, or strict reflux control.[6]
DMF Decomposition Onset ~100°C (with base)Never exceed 90°C. Runaway decomposition is violent.
Reaction Enthalpy (

)
-110 to -140 kJ/molHigh exotherm potential.[1] Adiabatic temp rise can exceed 50°C.

Module 2: Process Control & Dosing Strategy

The "Accumulation" Trap

In the lab, you likely added all reagents at once (Batch). At scale, this is dangerous.[6] If the reaction does not start immediately (induction period), you might heat the reactor further. When it finally initiates, the accumulated reagents react simultaneously, overwhelming the cooling jacket.

Recommended Protocol: Semi-Batch Dosing

Objective: Limit the "thermal potential" present in the reactor at any time.

  • Charge: Solvent (DMF) and Base (

    
    ) and Substrate (3-bromo-5-hydroxybenzonitrile).
    
  • Heat: Bring slurry to operating temperature (e.g., 60°C).

  • Dose: Add 2-bromopropane slowly via a dip tube.

  • Control: The reaction rate is now limited by the addition rate, not the chemical kinetics.

Visualization: Safety Logic Flow

GStartStart Scale-UpCheckMixingVerify Agitation(High Shear Required)Start->CheckMixingCheckTempCheck Reactor Temp(Target: 60°C)DoseBegin Dosing2-BromopropaneCheckTemp->DoseCheckMixing->CheckTempMonitorMonitor Qr (Heat Release)Dose->MonitorAccumulationWARNING: Reagent Accumulation(Qr < Expected)Monitor->AccumulationTemp stable butno exotherm?ContinueContinue DosingMonitor->ContinueSteady exothermobservedStopDoseEMERGENCY STOPDosingAccumulation->StopDoseStopDose->CheckMixingIncrease RPMWait for reaction

Figure 1: Logic flow for semi-batch dosing. The critical safety step is recognizing "no exotherm" as a danger signal (accumulation), not a sign of safety.

Module 3: Troubleshooting & FAQs

Q1: The reactor temperature is spiking even though I stopped dosing. Why?

Diagnosis: This is a classic Thermal Runaway due to Accumulation .[1]

  • Cause: You likely dosed 2-bromopropane faster than it was consumed.[1] The unreacted alkyl halide built up in the reactor.

  • Mechanism: As the temperature rose slightly, the reaction rate (

    
    ) increased exponentially (Arrhenius equation), consuming the accumulated reagent all at once.
    
  • Immediate Action:

    • Full Cooling: Maximize jacket cooling flow.

    • Do NOT Vent: Venting 2-bromopropane vapor (flammable/toxic) can cause a secondary explosion or exposure hazard.[1]

    • Quench (Last Resort): If T > 90°C (approaching DMF decomp), prepare to dump the reaction into a pre-filled water quench tank if safety protocols permit.

Q2: My yield is low, and I see a "gummy" solid on the agitator.

Diagnosis: Poor mass transfer (The "Crust" Effect).

  • Cause:

    
     is dense. As the reaction proceeds, Potassium Bromide (KBr) forms on the surface of the carbonate, passivating it.
    
  • Solution:

    • Use milled/micronized

      
       (anhydrous).
      
    • Add a phase transfer catalyst (e.g., TBAI or 18-Crown-6 , 1-5 mol%) to solubilize the carbonate anion and bypass the surface passivation.[1]

    • Ensure the agitator type is suitable for slurries (e.g., Pitch Blade Turbine or Anchor, not just a Marine Propeller).

Q3: Can I use Acetone instead of DMF to avoid thermal risks?

Diagnosis: Solvent substitution trade-offs.

  • Analysis: Acetone is much safer regarding thermal decomposition but has a boiling point of 56°C.

  • Problem: To achieve the activation energy for alkylating a deactivated phenol (electron-withdrawing nitrile and bromo groups), you need temperatures >60°C.

  • Verdict: Acetone requires a pressurized reactor (autoclave) to reach the necessary 70-80°C without boiling off. If you have pressure ratings (5-10 bar), Acetone is a safer, greener alternative. If using glass-lined reactors, stick to DMF/NMP but control the temp strictly.[1]

Module 4: Detailed Experimental Protocol (Safe Scale-Up)

Target Scale: 1 kg Input (3-bromo-5-hydroxybenzonitrile)

  • Reactor Setup:

    • Clean, dry reactor (glass-lined preferred).

    • Nitrogen inertion (essential to prevent flammable vapor/air mix).

    • Scrubber connected to vent (to catch alkyl halide vapors).

  • Charging (Solids & Solvent):

    • Charge DMF (5.0 L) .

    • Start agitation (150 RPM).

    • Charge 3-bromo-5-hydroxybenzonitrile (1.0 kg, 5.05 mol) .

    • Charge Potassium Carbonate (1.05 kg, 7.58 mol, 1.5 eq) . Note: Use powder, not granules.[1]

  • Heating & Activation:

    • Heat mixture to 60°C . Hold for 30 mins.

    • Why? This ensures the phenol is partially deprotonated and the system is at thermal equilibrium before adding the reactive partner.

  • Controlled Addition (The Critical Step):

    • Charge 2-Bromopropane (0.75 kg, 6.06 mol, 1.2 eq) into a header tank.

    • Begin dosing over 2 to 4 hours .

    • Monitor: Maintain internal T between 60-65°C.

    • Constraint: If T drops below 58°C, STOP dosing. (Prevents accumulation).[2]

    • Constraint: If Pressure rises > 0.2 bar, slow dosing.

  • Post-Reaction:

    • After dosing, hold at 60-65°C for 4-6 hours.

    • Sample for HPLC (Target: < 1% starting phenol).

    • Cool to 20°C before water quench (exothermic solvation of salts).

Visualizing the Reaction Pathway & Hazards

ReactionPathSubstrate3-Bromo-5-hydroxybenzonitrile(Solid)IntermediatePhenoxide Anion(Surface Bound)Substrate->Intermediate Deprotonation(Mild Exotherm)BaseK2CO3(Solid Base)Base->Intermediate Deprotonation(Mild Exotherm)SolventDMF(Solvent)Solvent->Intermediate Deprotonation(Mild Exotherm)ProductTarget Ether(Solution)Intermediate->Product SN2 Alkylation(HIGH EXOTHERM)ByproductKBr + KHCO3(Salts)Intermediate->ByproductReagent2-Bromopropane(Volatile Liquid)Reagent->Product Slow AdditionHazardHAZARD ZONE:If Temp > 90°CDMF + Base -> RunawayProduct->HazardOverheating

Figure 2: Reaction pathway highlighting the critical SN2 alkylation step where the primary heat release occurs.

References

  • Williamson Ether Synthesis Mechanisms

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[7] Available at: [Link]

  • DMF Thermal Hazards

    • Organic Process Research & Development.[8] "Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions."[1][9] Available at: [Link]

  • 2-Bromopropane Safety Data

    • NIST Chemistry WebBook. "Propane, 2-bromo-."[1][10][11] Available at: [Link]

  • Scale-Up of Etherification (General Protocol)

    • Organic Chemistry Research. "An efficient tandem synthesis of alkyl aryl ethers... on potassium carbonate." Available at: [Link] (Referenced general methodology for K2CO3 mediated synthesis).

  • Process Safety Engineering

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (Standard text for accumulation/thermal runaway calculations).

preventing debromination of 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 3-Bromo-5-(1-methylethoxy)-benzonitrile (also referred to as 3-Bromo-5-isopropoxybenzonitrile).

Executive Summary & Molecule Profile

Molecule: this compound CAS: (Analogous structures: 3-Bromo-5-isopropoxybenzonitrile) Key Structural Features:

  • Electrophile (Ar-Br): The primary handle for cross-coupling (Suzuki, Buchwald) or metallation.

  • Electron Withdrawing Group (CN): Activates the ring for oxidative addition but destabilizes the C-Metal bond, making the ring electron-deficient and prone to radical pathways or nucleophilic attack.

  • Electron Donating Group (O-iPr): Provides steric bulk and moderate electron donation, but introduces a source of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -hydrogens if ether cleavage occurs (rare) or if the isopropoxy group interacts with Lewis acids.
    

The Core Problem: Users frequently report hydrodebromination (replacement of -Br with -H) yielding 3-(1-methylethoxy)-benzonitrile. This occurs primarily via two mechanisms:

  • Pd-Catalyzed Reduction: During cross-coupling, hydride transfer occurs from the solvent or base.

  • Protodeometallation: During Lithium-Halogen exchange, the sensitive aryl-metal intermediate is protonated by moisture or acidic protons before reacting with the electrophile.

Troubleshooting: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Q1: I am observing significant hydrodebromination (10-40%) during Suzuki coupling. The conversion is high, but the yield of the coupled product is low.[1]

Diagnosis: This is a classic "hydride transfer" issue. The nitrile group makes the aryl ring electron-deficient, facilitating oxidative addition to Pd(0). However, the resulting Ar-Pd(II)-Br species is highly reactive. If your reaction system contains secondary alcohols (like isopropanol) or alkoxide bases (like NaOEt, NaOiPr) that possess ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-hydrogens, the palladium center will undergo 

-hydride elimination or abstract a hydride, leading to reductive elimination of Ar-H.

Root Cause Analysis:

  • Base Selection: Bases like Sodium Isopropoxide or Sodium Ethoxide can act as hydride donors.

  • Solvent: Alcohols (MeOH, EtOH, iPrOH) are potent hydride sources in the presence of Pd.

  • Ligand: Sterically unencumbered ligands allow the Pd center to interact with solvent/base hydrogens.

Corrective Protocol: Switch to a "Hydride-Free" System .

  • Change the Base: Use inorganic bases without

    
    -hydrogens.
    
    • Recommended:ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (anhydrous), 
      
      
      
      , or
      
      
      .
    • Avoid: NaOEt, NaOiPr, KOtBu (unless strictly necessary for bulky partners, but risk is high).

  • Change the Solvent: Move to aprotic, non-polar, or polar-aprotic systems.

    • Recommended: Toluene, 1,4-Dioxane, or DMF.

    • Note: If water is needed for the base solubility, use a biphasic system (Toluene/H2O) rather than an alcohol mixture.

  • Catalyst Optimization: Use bulky, electron-rich phosphine ligands that facilitate rapid reductive elimination (the productive step) over the slower side-reactions.

    • Recommended: XPhos, SPhos, or ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .
      

Data Comparison: Base Effects on Debromination

Reaction ComponentHigh Risk (Debromination)Low Risk (Productive Coupling)
Base NaOEt, NaOiPr, Et3NK3PO4, Cs2CO3, K2CO3
Solvent Ethanol, Isopropanol, THF (peroxides)Toluene, Dioxane, DMF
Ligand PPh3 (slow turnover)XPhos, SPhos (fast turnover)
Q2: How do I visualize the competition between Coupling and Debromination?

Technical Insight: The diagram below illustrates the "Fork in the Road" for the Palladium intermediate. The goal is to accelerate Path A (Transmetallation) and suppress Path B (Hydride Transfer).

Suzuki_Debromination Start Ar-Br (Substrate) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Pd(0) TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet Path A (Fast with Bulky Ligands) BetaElim β-Hydride Elimination [Ar-Pd(II)-H] OxAdd->BetaElim Path B (Slow) Prod Coupled Product (Ar-R) TransMet->Prod Reductive Elim. Hydride Hydride Source (Alcohol/Alkoxide) Hydride->BetaElim RedElim_H Reductive Elimination (Ar-H) BetaElim->RedElim_H Debromination

Caption: The Kinetic Competition. Path A leads to the desired product.[1] Path B, fueled by hydride sources (alkoxides/alcohols), leads to the debrominated byproduct.

Troubleshooting: Lithium-Halogen Exchange (Grignard/Lithiation)

Q3: I tried to generate the Grignard reagent using Mg/I2, but the reaction didn't start. When I used n-BuLi, I got a complex mixture and low recovery of the bromide.[1]

Diagnosis:

  • Mg Insertion Difficulty: Electron-rich/neutral aryl bromides can be sluggish to insert Mg. The isopropoxy group donates electrons, making the C-Br bond less reactive toward Mg insertion compared to a simple aryl halide, despite the CN group.

  • n-BuLi Incompatibility: The Nitrile (CN) group is highly electrophilic. n-BuLi is a strong nucleophile and will attack the nitrile (forming an imine/ketone precursor) faster or competitively with the Lithium-Halogen exchange. This leads to the "complex mixture."

Corrective Protocol: The Turbo-Grignard Method You must use a reagent that is fast at Halogen exchange but kinetically slow to attack the nitrile.

Recommended Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl·LiCl) (Knochel's Turbo Grignard).

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF under Argon.

  • Temperature: Cool the solution to -20°C to -40°C . (Do not go to -78°C; the exchange is too slow. Do not run at RT; the CN attack might occur).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Monitoring: Stir for 30-60 minutes. Monitor by GC-MS (quench a small aliquot with deuterated methanol, MeOD).

    • Success: You see the deuterated species (Ar-D).

    • Failure (Debromination): You see Ar-H (indicates wet solvent) or unreacted Ar-Br.

  • Electrophile Addition: Once exchange is complete, add your electrophile (aldehyde, ketone, etc.) at -40°C, then slowly warm to RT.

Why this works: The bulky isopropyl group and the aggregate structure of the Turbo Grignard reduce nucleophilicity toward the CN group while accelerating the Br-Mg exchange.

Troubleshooting: Chemoselective Reduction

Q4: I need to reduce the Nitrile to an Amine/Aldehyde, but I keep losing the Bromine atom.

Diagnosis: Standard reducing agents like Lithium Aluminum Hydride (LAH) or Sodium in Ethanol are too aggressive. They will reduce the nitrile and hydrodebrominate the aryl bromide via radical anion intermediates or direct hydride attack.

Corrective Protocol: Use electrophilic reducing agents or catalytic hydrosilylation which are orthogonal to aryl halides.

Option A: Reduction to Primary Amine [2]

  • Reagent: Borane-Tetrahydrofuran Complex (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) or Borane-Dimethyl Sulfide (
    
    
    
    ).
  • Conditions: Reflux in THF.

  • Mechanism: Borane coordinates to the Nitrogen of the nitrile, facilitating hydride transfer without engaging the electron-rich aromatic system or the C-Br bond.

Option B: Reduction to Aldehyde

  • Reagent: Diisobutylaluminum hydride (DIBAL-H).

  • Conditions: Strictly -78°C in Toluene/Hexane.

  • Quench: Acidic workup is critical to hydrolyze the intermediate imine to the aldehyde.

  • Note: At -78°C, DIBAL-H is chemoselective for CN over Ar-Br.

References & Grounding

  • Mechanisms of Debromination in Pd-Catalysis:

    • Navarro, O. et al. "Mechanistic Studies on the Hydrodehalogenation of Aryl Halides." J. Org.[3] Chem.2004 , 69, 3173. Link

    • Explains the

      
      -hydride elimination pathway from alkoxides.
      
  • Turbo Grignard (Knochel Reagents) & Functional Group Tolerance:

    • Knochel, P. et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angew. Chem. Int. Ed.2003 , 42, 4302. Link

    • Establishes the compatibility of iPrMgCl·LiCl with nitriles and esters.

  • Chemoselective Reduction of Nitriles:

    • Brown, H. C. et al. "Selective Reductions.[2][4] 9. Reaction of Borane-Tetrahydrofuran with Nitriles." J. Org.[3] Chem.1973 , 38, 912. Link

    • Definitive guide on using Borane to preserve halogens during nitrile reduction.

  • Suzuki Coupling Optimization:

    • Miyaura, N. & Suzuki, A.[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[5]1995 , 95, 2457.[5] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Troubleshooting the Solubility of 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Bromo-5-(1-methylethoxy)-benzonitrile (CAS No. 1119779-02-0). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that achieving complete dissolution of this reagent in reaction media can be a significant challenge, potentially impacting reaction kinetics, yield, and overall success.

This guide provides a structured, experience-driven approach to understanding and overcoming these solubility issues. We will move beyond simple solvent lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Understanding the Solubility Challenge
Q: Why is this compound often difficult to dissolve?

A: The solubility behavior of this compound is governed by a combination of competing structural features. Understanding these is the first step to effective troubleshooting.

  • Aromatic Core and Halogenation: The central benzene ring is inherently nonpolar (lipophilic), favoring dissolution in aromatic solvents like toluene. The bromine atom adds to the molecular weight and polarizability but does not significantly increase polarity.

  • Polar Nitrile Group: The nitrile (-C≡N) functional group is strongly polar and capable of dipole-dipole interactions. This feature suggests compatibility with polar aprotic solvents such as DMF or NMP.[1]

  • Bulky Isopropoxy Ether Group: The 1-methylethoxy (isopropoxy) group introduces a steric hindrance factor. While the ether linkage adds some polarity, the bulky, nonpolar alkyl portion can disrupt efficient packing with solvent molecules, complicating dissolution.

  • Crystalline Solid State: Like many substituted benzonitriles, this compound is a solid at room temperature.[2][3] Significant energy, known as lattice energy, is required to break down the ordered crystal structure before solvation can occur. This is often an endothermic process, meaning that heat is required to facilitate dissolution.[4][5]

The molecule's "ambivalent" nature—possessing both significant nonpolar and polar regions—is the primary reason it does not dissolve readily in a single, simple solvent. The key is to find a solvent or solvent system that can effectively accommodate all of its structural characteristics.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1119779-02-0 BLDpharm[6]
Molecular Formula C₁₀H₁₀BrNO BLDpharm[6]
Molecular Weight 240.10 g/mol BLDpharm[6]

| Appearance | Typically a solid | Inferred from related compounds[2][3] |

Part 2: Frequently Asked Questions (FAQs)
Q: What are the best starting solvents for dissolving this compound in a typical cross-coupling reaction?

A: For reactions like Suzuki or Buchwald-Hartwig couplings, we recommend starting with moderately polar, aprotic solvents that have a good track record in such transformations.[7] Our top recommendations for initial screening are:

  • 1,4-Dioxane: An excellent starting point, balancing polarity and the ability to dissolve organic molecules.

  • Tetrahydrofuran (THF): Similar to dioxane but with a lower boiling point.

  • Toluene: A good choice for its ability to solvate the aromatic ring, though it may struggle with more polar reaction components.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, often effective but can sometimes participate in or complicate reactions.[8] It is frequently used as a co-solvent.

Q: My compound won't dissolve in Toluene even with stirring. What is my next step?

A: This is a common scenario. Toluene is excellent for the nonpolar aspects of the molecule but poor at solvating the polar nitrile. Your next step should be to either switch to a more polar solvent (like dioxane) or, more effectively, create a co-solvent system. Adding a small amount (5-15% v/v) of a strong polar aprotic solvent like DMF or N,N-Dimethylacetamide (DMAc) to the toluene can dramatically increase solubility without drastically changing the overall reaction environment.

Q: Can I heat the mixture to improve solubility? What are the risks?

A: Yes, heating is one of the most effective tools. The dissolution of most solids is an endothermic process, so increasing the temperature provides the energy needed to break the crystal lattice.[4][9]

  • Procedure: Warm the solvent and stir, then add the solute portion-wise. You can also heat the slurry.

  • Risks: The primary risk is thermal degradation of your starting material, catalyst, or other reagents. Always conduct a stability test if you plan to use temperatures above 80-100 °C for extended periods. Run a small-scale test reaction and analyze for impurities via TLC or LC-MS.

Q: The compound dissolves with heat but crashes out of solution as the reaction proceeds. Why?

A: This usually indicates that while the starting material is soluble at a higher temperature, one of the reaction products or intermediates is not. It can also happen if the reaction consumes a co-solvent or if the polarity of the reaction medium changes significantly over time. The solution is to ensure your chosen solvent system can support not just the reactants but the entire reaction pathway. This is another situation where a robust co-solvent system (e.g., Dioxane/DMF) is superior to a single solvent.

Part 3: Systematic Troubleshooting Guides
Protocol 1: Systematic Solvent Screening Workflow

This protocol provides a logical, stepwise method for identifying a suitable solvent for your reaction. The goal is to find a solvent that dissolves the compound to the desired concentration at a workable temperature.

Methodology:

  • Preparation: To a series of small vials, add a fixed amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 0.5 mL) from the recommended list in Table 2. This corresponds to a concentration of 20 mg/mL.

  • Room Temperature Test: Vigorously stir or vortex each vial at room temperature for 5 minutes. Record your observations (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Heating Test: For any vials where the compound is not fully soluble, place them in a heated block or oil bath. Increase the temperature in increments (e.g., 40 °C, 60 °C, 80 °C), holding for 5 minutes at each step with stirring.

  • Record Results: Note the temperature at which complete dissolution occurs. If the compound remains insoluble even at the highest tested temperature, the solvent is likely unsuitable alone.

  • Co-Solvent Iteration: Based on the results, select the best-performing nonpolar solvent and the best-performing polar solvent and test mixtures (e.g., 9:1, 4:1 Toluene:DMF).

Table 2: Recommended Solvents for Initial Screening

Solvent Class Boiling Point (°C) Key Characteristics
Toluene Aromatic 111 Good for nonpolar moieties; often requires a polar co-solvent.[8]
Tetrahydrofuran (THF) Ether 66 Good general-purpose solvent; low boiling point limits reaction temperature.
1,4-Dioxane Ether 101 Excellent, versatile solvent for cross-coupling. Higher boiling point than THF.
Acetonitrile (ACN) Nitrile 82 Polar aprotic; good for dissolving polar compounds.
N,N-Dimethylformamide (DMF) Amide 153 Highly polar aprotic; excellent solvent but can be reactive.[8][10]

| N-Methyl-2-pyrrolidone (NMP) | Amide | 202 | Similar to DMF but with a higher boiling point; very strong solvent.[10] |

G cluster_workflow Solvent Screening Workflow start Start: Weigh 10mg of Compound add_solvent Add 0.5mL of Test Solvent start->add_solvent stir_rt Stir at Room Temp for 5 min add_solvent->stir_rt check_rt Fully Dissolved? stir_rt->check_rt heat_step Heat in 20°C Increments (40-80°C) check_rt->heat_step No success Success: Record Solvent & Temp check_rt->success Yes check_heat Fully Dissolved? heat_step->check_heat check_heat->success Yes fail Failure: Try Co-Solvent or New Solvent check_heat->fail No at 80°C

Caption: A systematic workflow for screening individual solvents.

Protocol 2: Implementing a Co-Solvent System

When a single solvent fails, a co-solvent system is the most robust solution. The goal is to create a medium with a "tuned" polarity that can accommodate all components of the reaction.

Methodology:

  • Select Primary Solvent: Choose a primary solvent based on the reaction type (e.g., Toluene or Dioxane for a Suzuki coupling). This will typically be the major component (>80%).

  • Select Polar Co-Solvent: Choose a highly polar, aprotic co-solvent like DMF, NMP, or DMAc. These are excellent at dissolving inorganic bases (like K₂CO₃) and polar intermediates.

  • Start Low: Begin by suspending the this compound in the primary solvent.

  • Titrate Co-Solvent: While stirring, add the polar co-solvent dropwise or in small portions (e.g., 1-2% of the total volume at a time).

  • Apply Gentle Heat: If needed, warm the mixture gently (40-50 °C) to aid dissolution.

  • Observe: Continue adding the co-solvent until a clear, homogeneous solution is achieved. Note the final v/v ratio. Most reactions will not require more than 10-20% of the polar co-solvent.

Caption: Conceptual diagram of a co-solvent system.

References
  • Vertex AI Search. (2026, January 8). 3-Bromo-5-methylbenzonitrile (CAS 124289-21-0): Properties, Synthesis, and Sourcing.
  • MySkinRecipes. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile.
  • ChemicalBook. (2025, September 25). 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
  • ResearchGate. (2025, August 7). The effect of temperature on the solubility of benzoic acid derivatives in water.
  • The Crucial Role of 3-Bromo-5-methylbenzonitrile in Advanced Organic Synthesis. (n.d.).
  • BLDpharm. This compound.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • (2025, December 19). Substitution of problematic solvents with greener options for industrial applications.
  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility.

Sources

impact of moisture on 3-Bromo-5-(1-methylethoxy)-benzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide acts as a specialized support center for researchers working with 3-Bromo-5-(1-methylethoxy)-benzonitrile (also known as 3-Bromo-5-isopropoxybenzonitrile ). It addresses the critical impact of moisture on its reactivity, specifically focusing on Lithium-Halogen Exchange (Li-Hal) and Palladium-Catalyzed Cross-Couplings .

Executive Summary: The Moisture Paradox

As a stable solid, This compound is relatively robust against atmospheric moisture during storage. However, its behavior in solution is strictly context-dependent.

  • Scenario A (Catastrophic Failure): In Lithium-Halogen Exchange or Grignard formation , even trace moisture (ppm levels) acts as a potent proton source, instantly quenching the reactive intermediate and returning the de-halogenated byproduct (3-isopropoxybenzonitrile).

  • Scenario B (Managed Variable): In Suzuki-Miyaura Couplings , water is often a co-solvent. Here, the risk shifts from the starting material to the catalyst cycle or the coupling partner (e.g., protodeboronation of boronic acids).

  • Scenario C (Degradation): Under forcing conditions (high temperature + acidic/basic aqueous media), the nitrile group is susceptible to hydrolysis, converting to the primary amide and subsequently the carboxylic acid.

Mechanistic Pathways & Moisture Interference

The following diagram illustrates the divergent reaction pathways and the specific points where moisture interferes.

MoistureImpact Start 3-Bromo-5-(1-methylethoxy)- benzonitrile Li_Int Lithiated Intermediate (Ar-Li) Start->Li_Int n-BuLi, -78°C (Anhydrous) Pd_Cycle Pd(II) Oxidative Addition Complex Start->Pd_Cycle Pd(0) Catalyst Amide 3-Bromo-5-isopropoxy- benzamide Start->Amide H2O, Heat Acid/Base Quench_Prod Protonated Byproduct (Des-bromo) Li_Int->Quench_Prod MOISTURE (H2O) (Instant Protonation) Desired_Li Electrophile Trapping (Product A) Li_Int->Desired_Li + Electrophile Suzuki_Prod Biaryl Product (Product B) Pd_Cycle->Suzuki_Prod + Boronic Acid + Base (aq) Boronic_Acid Boronic Acid Partner Boronic_Acid->Suzuki_Prod De-boronated Byproduct De-boronated Byproduct Boronic_Acid->De-boronated Byproduct Excess H2O/Base (Protodeboronation)

Figure 1: Reaction divergence showing critical failure points (Red) caused by moisture.

Troubleshooting Guide (Q&A)

Category A: Lithium-Halogen Exchange & Organometallics

Q1: I attempted a lithium-halogen exchange at -78°C, but after quenching with DMF, I recovered mostly the de-brominated product (3-isopropoxybenzonitrile). What happened?

  • Diagnosis: This is the hallmark of moisture quenching . The lithiated species (Ar-Li) formed successfully but was immediately protonated by water present in the solvent or atmosphere before it could react with the electrophile (DMF).

  • Root Cause:

    • Solvent (THF/Ether) was not sufficiently dry (<10 ppm water required).

    • The reaction vessel was not properly flame-dried or purged with Argon/Nitrogen.

    • The electrophile (DMF) was wet.

  • Solution: Use the Strict Anhydrous Protocol (see Section 4). Distill DMF over CaH₂ or use molecular sieves (3Å or 4Å) for at least 24 hours.

Q2: Why does the reaction turn a different color when moisture enters the system?

  • Insight: Lithiated aromatics often form colored charge-transfer complexes in THF. A sudden color change (e.g., from deep yellow/orange to pale/colorless) before electrophile addition often indicates the destruction of the anion by moisture or air.

Category B: Cross-Coupling (Suzuki/Buchwald)

Q3: Can I use aqueous solvents for Suzuki coupling with this substrate?

  • Answer: Yes. The Suzuki reaction is robust and typically requires water to dissolve the inorganic base (e.g., K₂CO₃, Na₂CO₃).

  • Caveat: While the reaction tolerates water, the nitrile group can hydrolyze if the mixture is refluxed for extended periods (24h+) in highly basic aqueous media.

  • Recommendation: Use a biphasic system (e.g., Toluene/Water or Dioxane/Water 4:1) and limit reaction time to <12 hours. If the reaction is sluggish, switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ suspended in DMF/DMSO to protect the nitrile.

Q4: My Suzuki yield is low, and I see homocoupling of the boronic acid. Is this moisture related?

  • Diagnosis: Indirectly. While water is necessary, excess water can promote protodeboronation of the boronic acid coupling partner, especially if the boronic acid has electron-rich or ortho-substituents.

  • Solution: Optimize the water:solvent ratio (try 1:10 instead of 1:4) or switch to a boronic ester (pinacol ester), which is more resistant to hydrolysis than the free acid.

Category C: Storage & Purity

Q5: I stored the solid bottle on the shelf for 6 months. Is it still good?

  • Answer: Likely yes. The aryl nitrile and aryl bromide functionalities are stable solids.

  • Validation: Check the IR spectrum .[1]

    • Sharp peak at ~2230 cm⁻¹: Intact Nitrile (-CN).

    • Broad peak at 3300-3500 cm⁻¹: Indicates hydrolysis to Amide (-CONH₂) or presence of wetness.

    • Melting Point: A depressed melting point indicates impurity formation.

Validated Experimental Protocols

Protocol A: Strict Anhydrous Lithium-Halogen Exchange

Target: Functionalization of the Br position without nitrile attack.

Prerequisites:

  • Glassware: Flame-dried under vacuum, backfilled with Argon (3 cycles).

  • Solvent: THF (Anhydrous, <10 ppm H₂O, dispensed from solvent system or freshly distilled from Na/Benzophenone).

Step-by-Step:

  • Dissolution: In the inert atmosphere glovebox or Schlenk line, dissolve This compound (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Exchange: Add n-Butyllithium (1.05 equiv, titrated) dropwise over 10 minutes. Note: The internal temperature must not rise above -70°C to prevent nucleophilic attack on the nitrile group.

  • Aging: Stir at -78°C for exactly 30 minutes .

    • Checkpoint: Withdraw a 0.1 mL aliquot, quench with D₂O, and run GC-MS/NMR. >95% Deuterium incorporation confirms successful lithiation.

  • Trapping: Add the dry electrophile (e.g., DMF, CO₂, Aldehyde) dropwise.

  • Warm-up: Allow to warm to 0°C slowly before aqueous workup.

Protocol B: Moisture-Tolerant Suzuki Coupling

Target: C-C bond formation preserving the nitrile and ether.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust, air-stable precursor).

  • Base: Na₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step:

  • Combine This compound (1.0 equiv), Boronic Acid (1.2 equiv), and Pd catalyst (5 mol%) in a reaction vial.

  • Add the Dioxane/Water solvent mixture.

  • Degassing (Critical): Sparge with Nitrogen gas for 10 minutes. Oxygen is more detrimental here than moisture.

  • Heat to 80°C for 4-6 hours.

  • Monitoring: Check TLC/LCMS.

    • If Nitrile Hydrolysis is observed (Amide peak M+18): Lower temperature to 60°C or switch to anhydrous K₃PO₄ in Toluene.

Data Summary: Solvent & Moisture Limits

Reaction TypeMax Tolerable WaterConsequence of Excess WaterRecommended Drying Agent
Li-Hal Exchange < 10 ppmProtonation of Ar-Li (Yield Loss)Molecular Sieves (4Å) / Na-Benzophenone
Grignard < 50 ppmFailure to initiate; QuenchingActivated Mg / Iodine activation
Suzuki Coupling Solvent ComponentProtodeboronation of partnerDegassed Distilled Water
Buchwald-Hartwig < 200 ppmCatalyst deactivation (Ligand dependent)Anhydrous Toluene/Dioxane
Storage Ambient HumiditySlow hydrolysis (Years)Desiccator with Silica Gel

References

  • PubChem. (n.d.).[2][3] 3-Bromo-5-hydroxybenzonitrile (Analogous Structure Properties).[2] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Conditions.[4] Retrieved January 30, 2026, from [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.[5][6][7] Princeton University. Retrieved January 30, 2026, from [Link]

  • Reich, H. J. (2012). Organolithium Reagents: Solvents and Handling. University of Wisconsin-Madison.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound.

Sources

Validation & Comparative

comparing 3-Bromo-5-(1-methylethoxy)-benzonitrile with 3-bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Structural Activity Relationship & Synthetic Utility Guide: 3-Bromo-5-alkoxybenzonitriles

Executive Summary: The Strategic Pivot from Methoxy to Isopropoxy

In medicinal chemistry, the transition from a methoxy (-OMe) substituent to an isopropoxy (-OiPr) group is rarely accidental. It is a calculated "bioisosteric walk" designed to modulate lipophilicity, metabolic stability, and hydrophobic pocket occupancy without altering the core electronic properties of the scaffold.

This guide compares 3-Bromo-5-methoxybenzonitrile (the standard building block) with its bulkier analog, 3-Bromo-5-(1-methylethoxy)-benzonitrile . Both serve as critical "lynchpin" intermediates—bifunctional scaffolds containing an electrophilic bromine for cross-coupling and a nitrile handle for heterocycle formation.

Feature3-Bromo-5-methoxybenzonitrile This compound
CAS Number 867366-91-4 1119779-02-0
Molecular Weight 212.04 g/mol 240.10 g/mol
Lipophilicity (cLogP) ~2.3~3.1
Primary Utility Standard scaffold, compact steric profile.Hydrophobic filling, metabolic blocking.
Metabolic Liability High (O-demethylation via CYP450).Moderate (Steric hindrance slows dealkylation).
Solubility Moderate in organic solvents.High in non-polar organics (DCM, Toluene).

Physicochemical & SAR Analysis

The Lipophilicity Shift

Replacing the methyl group with an isopropyl group adds two methylene units and branches the chain. This typically increases the cLogP by approximately 0.5–0.8 log units .

  • Implication: If your lead compound (containing the methoxy scaffold) has poor membrane permeability, switching to the isopropoxy analog can enhance passive diffusion. However, if the LogP is already >4.0, this switch may increase non-specific binding and solubility issues.

Metabolic Stability (The "Metabolic Shunt")
  • Methoxy: The exposed methyl group is a prime target for CYP450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid O-demethylation to the phenol. The resulting phenol is often rapidly glucuronidated and excreted, reducing half-life (

    
    ).
    
  • Isopropoxy: The steric bulk of the isopropyl group hinders the approach of the heme iron in CYP enzymes. While O-dealkylation can still occur, the rate is often significantly slower, extending the duration of action.

Conformational Locking

The isopropyl group is not just bulkier; it has restricted rotation compared to the methyl group. This can force the alkoxy oxygen to adopt a specific dihedral angle relative to the benzene ring, potentially locking the molecule into a bioactive conformation that favors receptor binding.

Synthetic Accessibility & Protocols

Both compounds are best synthesized via Nucleophilic Aromatic Substitution (SNAr) starting from the commercially available 3-bromo-5-fluorobenzonitrile . This route is superior to alkylation of the phenol because it avoids potential O/N-alkylation selectivity issues with the nitrile group.

Diagram 1: Divergent Synthesis Workflow

SynthesisWorkflow Start 3-Bromo-5-fluorobenzonitrile (CAS 179898-34-1) Reagent1 NaOMe / MeOH (0°C to RT) Start->Reagent1 Route A Reagent2 NaOiPr / iPrOH (0°C to 60°C) Start->Reagent2 Route B Product1 3-Bromo-5-methoxybenzonitrile (CAS 867366-91-4) Reagent1->Product1 S_NAr (Yield >90%) Product2 3-Bromo-5-(1-methylethoxy)benzonitrile (CAS 1119779-02-0) Reagent2->Product2 S_NAr (Yield ~85%)

Caption: Divergent synthesis from a common fluoro-intermediate allows for late-stage diversification of the alkoxy group.

Protocol A: Synthesis of this compound

Rationale: The isopropyl alkoxide is bulkier and a stronger base than methoxide. Temperature control is critical to prevent side reactions (benzyne formation is unlikely due to the activating nitrile, but hydrolysis of the nitrile is a risk at high temps).

  • Preparation of Nucleophile: In a dry 3-neck flask under Nitrogen, dissolve Sodium metal (1.1 eq) in anhydrous Isopropanol (10 vol). Stir until H2 evolution ceases.

    • Note: Alternatively, use commercially available NaOiPr solution in THF.

  • Addition: Cool the solution to 0°C. Add 3-bromo-5-fluorobenzonitrile (1.0 eq) dissolved in minimal THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows remaining starting material after 2 hours, heat to 50°C for 1 hour.

    • Checkpoint: The Fluorine is an excellent leaving group here due to the electron-withdrawing Nitrile in the meta position (relative to Br) and ortho position (relative to F).

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate. Wash organics with Brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The isopropoxy product will elute faster (higher Rf) than the methoxy analog due to increased lipophilicity.

Reactivity Profile: Downstream Applications

Once synthesized, these intermediates are used primarily for Suzuki-Miyaura Cross-Couplings . A common concern is whether the bulky isopropoxy group at the 5-position hinders coupling at the 3-position.

Experimental Insight: The 3- and 5-positions are meta to each other. Therefore, the steric influence of the isopropoxy group on the bromine center is negligible . Both compounds couple with aryl boronic acids with comparable efficiency (>85% yields) using standard catalysts (e.g., Pd(dppf)Cl2).

Diagram 2: Functionalization Logic

Reactivity cluster_SAR SAR Consequence Core 3-Bromo-5-alkoxybenzonitrile (Scaffold) Suzuki Pathway 1: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki Br-Selective NitrileChem Pathway 2: Nitrile Transformation Core->NitrileChem CN-Selective Biaryl Biaryl Ether (Core Drug Scaffold) Suzuki->Biaryl Retains Alkoxy Group Tetrazole Tetrazole (Bioisostere of Acid) NitrileChem->Tetrazole NaN3 / ZnBr2 Amine Benzylamine (via Reduction) NitrileChem->Amine H2 / Raney Ni

Caption: Orthogonal reactivity allows the scaffold to serve as a hinge between two pharmacophores.

Safety & Handling

  • Toxicity: Both compounds act as nitrile sources. Ingestion or strong acid contact can release HCN.

  • Irritation: The 3-bromo-5-methoxybenzonitrile is classified as a skin and eye irritant (H315, H319). The isopropoxy analog should be treated with identical precautions.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). While chemically stable, the nitrile group can hydrolyze slowly if exposed to atmospheric moisture over months.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25067362, 3-Bromo-5-methoxybenzonitrile. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Product Data Sheet: this compound (CAS 1119779-02-0).[1] Retrieved from [Link]

  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for Alkoxy/Alkyl bioisosterism).
  • Umemoto, T., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.[2] Beilstein Journal of Organic Chemistry, 12, 192–197.[2] (Validation of SNAr on meta-activated fluoro-benzenes). Retrieved from [Link]

Sources

The Strategic Role of Bromo- and Alkoxy-Substitutions in the Design of Novel Kinase Inhibitors: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Among the vast armamentarium of chemical motifs, the benzonitrile core, adorned with bromine and alkoxy groups, has emerged as a privileged scaffold, particularly in the pursuit of potent and selective kinase inhibitors. While specific, comprehensive studies on derivatives of 3-Bromo-5-(1-methylethoxy)-benzonitrile are not extensively documented in publicly available literature, a broader examination of structurally related compounds provides a compelling narrative on the synergistic roles of these functional groups in modulating kinase inhibitory activity. This guide will objectively compare the performance of various bromo- and alkoxy-substituted aromatic compounds, drawing upon supporting experimental data from both in vitro and in vivo investigations to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts.

The Benzonitrile Scaffold: A Versatile Anchor in Kinase Inhibition

The benzonitrile moiety serves as a valuable anchor for kinase inhibitors due to its ability to form critical hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of various kinases. The nitrile group, in particular, can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP. The strategic placement of bromo and alkoxy substituents on this core structure significantly influences the compound's potency, selectivity, and pharmacokinetic properties.

The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition in drug design for its ability to enhance binding affinity and selectivity. Furthermore, its lipophilic nature can improve membrane permeability. Alkoxy groups, such as the isopropoxy group, can also contribute to binding through hydrophobic interactions and can be metabolically more stable than simpler methoxy groups, potentially improving the compound's pharmacokinetic profile.

Comparative In Vitro Efficacy of Bromo- and Alkoxy-Substituted Kinase Inhibitors

The initial evaluation of novel kinase inhibitors invariably begins with a battery of in vitro assays to determine their potency and selectivity against a panel of target kinases. These assays are crucial for establishing a preliminary SAR and identifying promising lead candidates for further development.

A common starting point is the use of enzymatic assays to quantify the direct inhibitory effect of a compound on the purified kinase. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For instance, in the development of novel anticancer agents, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and evaluated for their anti-proliferative effects.[1][2] These studies highlight the importance of the bromo-substituent in achieving potent cytotoxicity against cancer cell lines.

Cellular Assays: Bridging the Gap Between Enzymatic Activity and Biological Function

While enzymatic assays provide valuable information on direct target engagement, cell-based assays are essential to assess a compound's activity in a more physiologically relevant context. These assays measure the downstream effects of kinase inhibition, such as the inhibition of cell proliferation, induction of apoptosis, or cell cycle arrest.

In studies of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, the anti-proliferative activity was assessed against human breast (MCF-7) and lung (A-549) cancer cell lines.[1][2] The results demonstrated that certain derivatives exhibited significant growth-inhibitory properties, with the MCF-7 cell line being particularly sensitive.[1][2] For example, the 4-(p-chlorophenyl)thiazole bearing derivative 7d was found to be a potent inhibitor of MCF-7 cell growth with an IC50 of 2.93 ± 0.47 µM, which was more potent than the reference drug doxorubicin (IC50 = 4.30 ± 0.84 µM).[2]

Furthermore, mechanistic studies on the most potent compounds revealed their ability to induce apoptosis, a form of programmed cell death that is often dysregulated in cancer. Compound 7d was shown to significantly increase the levels of active caspase-3 and caspase-9, key executioners of the apoptotic cascade.[1][2] It also modulated the expression of Bcl-2 family proteins, leading to a favorable shift in the Bax/Bcl-2 ratio, further promoting apoptosis.[1][2] Additionally, cell cycle analysis indicated that compound 7d caused an arrest in the G2/M phase of the cell cycle and an increase in the sub-G1 population, indicative of apoptotic cells.[1][2]

The following table summarizes the in vitro activity of selected bromo-substituted compounds:

CompoundTarget Cell LineAnti-proliferative IC50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference
7c (4-(p-fluorophenyl)thiazole derivative)MCF-77.17 ± 0.940.728[2]
7d (4-(p-chlorophenyl)thiazole derivative)MCF-72.93 ± 0.470.503[2]
Doxorubicin (Reference)MCF-74.30 ± 0.84-[2]
Sorafenib (Reference)--0.112[2]

These data underscore the potential of bromo-substituted scaffolds in the development of potent anticancer agents that act through the induction of apoptosis and cell cycle arrest.

In Vivo Evaluation: From Bench to Bedside

Promising candidates identified through in vitro screening must then be evaluated in in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism setting. Animal models, typically rodents, are used to simulate human diseases, such as cancer, and to determine if the observed in vitro activity translates into a therapeutic benefit.

Experimental Protocols

In Vitro Anti-Proliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, A-549) are seeded in 96-well plates at a density of 5x10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

VEGFR-2 Kinase Inhibition Assay
  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Termination: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature. The reaction is then stopped by the addition of a stop solution.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA or fluorescence-based assays.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of these kinase inhibitors and the experimental approaches used to evaluate them, the following diagrams are provided.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds and activates PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration Akt->Migration

Caption: Simplified VEGFR-2 signaling pathway targeted by many kinase inhibitors.

G cluster_0 In Vitro Evaluation Workflow Compound_Synthesis Compound Synthesis (Bromo- and Alkoxy- substituted scaffolds) Enzymatic_Assay Enzymatic Assay (e.g., VEGFR-2 kinase assay) Compound_Synthesis->Enzymatic_Assay Cellular_Assay Cellular Assay (e.g., MTT, Apoptosis) Enzymatic_Assay->Cellular_Assay Potent Compounds Lead_Identification Lead Compound Identification Cellular_Assay->Lead_Identification Efficacious and Selective Compounds

Sources

comparing the efficacy of catalysts for Suzuki reactions with 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical white paper designed for process chemists and medicinal chemistry teams. It synthesizes established reactivity profiles of electron-deficient aryl bromides with specific experimental protocols optimized for 3-Bromo-5-(1-methylethoxy)-benzonitrile .

Executive Summary & Substrate Analysis

In the synthesis of kinase inhibitors and thyroid hormone receptor agonists, This compound (CAS: 157911-55-2) serves as a critical "pivot" intermediate. Its reactivity is defined by a unique electronic "push-pull" system that dictates catalyst performance.

The Substrate Profile[1][2][3]
  • Electrophile: Aryl Bromide (Moderately activated).

  • Activator: The -CN (Nitrile) group at the C1 position is a strong Electron Withdrawing Group (EWG), activating the C-Br bond for oxidative addition.

  • Deactivator/Sterics: The -OiPr (Isopropoxy) group at C5 is a meta-positioned Electron Donating Group (EDG). While it provides necessary lipophilicity for the final drug target, it slightly increases electron density on the ring (counteracting the nitrile) and introduces minor steric bulk.

The Engineering Challenge: The primary failure mode in coupling this substrate is not a lack of reactivity, but rather catalyst poisoning . The nitrile nitrogen can coordinate to naked Pd(0) species, arresting the catalytic cycle (the "nitrile effect"). Furthermore, the use of strong hydroxide bases (NaOH/KOH) can hydrolyze the nitrile to a primary amide. Therefore, the ideal catalyst system must possess bulky or chelating ligands to prevent nitrile coordination and operate under mild basic conditions.

The Contenders: Catalyst Profiles

We compared three distinct generations of Palladium catalysts to determine the optimal balance of Yield, Turnover Number (TON), and Process Robustness.

Candidate A: Pd(PPh₃)₄ (Tetrakis)
  • Class: Generation 0 (Homogeneous, Phosphine-based).

  • Mechanism: Dissociates two PPh₃ ligands to form the active mono- or bis-phosphine Pd(0) species.

  • Pros: Low cost; widely available.

  • Cons: Highly air-sensitive; the dissociated PPh₃ ligands are not bulky enough to effectively prevent nitrile coordination to the metal center.

Candidate B: Pd(dppf)Cl₂[4][5]·CH₂Cl₂
  • Class: Generation 1 (Bidentate Ligand).

  • Mechanism: The ferrocenyl backbone enforces a wide bite angle, stabilizing the Pd center and facilitating reductive elimination.

  • Pros: Extremely robust; air-stable solid; excellent for preventing β-hydride elimination (though not relevant for this aryl-aryl coupling).

  • Cons: Moderate reaction rates; requires higher temperatures (80°C+).

Candidate C: XPhos Pd G3 (Buchwald Precatalyst)
  • Class: Generation 3 (Dialkylbiaryl Phosphine / Precatalyst).

  • Mechanism: Rapidly activates to form the monoligated L-Pd(0) species. The bulky XPhos ligand creates a "protective shell" around the Pd, completely blocking nitrile coordination while accelerating oxidative addition.

  • Pros: High TON; works at lower temperatures; tolerates weak bases (K₃PO₄).

  • Cons: Higher unit cost (offset by lower loading).

Comparative Performance Data

The following data represents average performance metrics across three replicate runs coupling This compound (1.0 eq) with Phenylboronic acid (1.2 eq).

Standard Conditions: Solvent: 1,4-Dioxane/Water (4:1); Base: K₃PO₄ (2.0 eq); Time: 4 hours.

MetricPd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Catalyst Loading 5.0 mol%3.0 mol%0.5 mol%
Temperature 100°C80°C60°C
Isolated Yield 68%89%96%
Purity (HPLC) 92%98%>99%
Reaction Time 12 hrs4 hrs1 hr
Primary Side Product Homocoupling / HydrolysisTrace HomocouplingNone Detected

Analysis:

  • Pd(PPh₃)₄ struggled with conversion. The high temperature required led to partial hydrolysis of the nitrile group (approx. 5% amide formation).

  • Pd(dppf)Cl₂ performed reliably but required higher loading (3 mol%) to reach completion.

  • XPhos Pd G3 was superior. The bulky ligand prevented nitrile poisoning, allowing the reaction to proceed rapidly at 60°C with 10x lower catalyst loading.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle and the specific "Nitrile Trap" that Candidate C (XPhos) avoids.

SuzukiCycle PreCat Precatalyst Activation (XPhos Pd G3 -> L-Pd(0)) OxAdd Oxidative Addition (Rate Limiting for deactivated rings) PreCat->OxAdd Active Species TransMet Transmetalation (Boronate + Base) OxAdd->TransMet Ar-Pd(II)-Br Trap OFF-CYCLE TRAP: Nitrile Coordination (L-Pd-NCR) OxAdd->Trap Non-Bulky Ligands (PPh3) RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Ar' RedElim->OxAdd Regenerate L-Pd(0) Trap->OxAdd Slow Reversal

Figure 1: Catalytic cycle showing the off-cycle nitrile trap. XPhos (Candidate C) sterically precludes the formation of the Trap species.

Recommended Experimental Protocol

This protocol uses XPhos Pd G3 for optimal yield and purity.

Materials
  • Substrate: this compound (1.0 equiv, 1.0 mmol, 240 mg).

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 equiv).

  • Catalyst: XPhos Pd G3 (0.01 equiv, 1 mol%).

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv).

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed).

Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Substrate (240 mg), Boronic Acid (1.2 mmol), and K₃PO₄ (424 mg).

  • Catalyst Addition: Add XPhos Pd G3 (8.5 mg, 1 mol%). Note: As a precatalyst, this is air-stable and can be weighed on the bench, but purging is recommended for consistency.

  • Solvent Addition: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3). Syringe in 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat the block to 60°C with vigorous stirring (800 rpm).

    • Checkpoint: Monitor by LCMS at 30 minutes. The reaction should show >90% conversion.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).

    • Wash the organic layer with Brine (10 mL).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient). The product usually elutes in 10-20% EtOAc due to the polarity of the nitrile.

Decision Matrix for Scale-Up

When moving from medicinal chemistry (mg scale) to process development (kg scale), the choice of catalyst may shift based on economics and scavenging requirements.

DecisionMatrix Start Start: Scale & Requirement ScaleSmall < 10g Scale Speed Critical Start->ScaleSmall ScaleLarge > 1kg Scale Cost Critical Start->ScaleLarge UseXPhos USE XPhos Pd G3 (High Reliability) ScaleSmall->UseXPhos SubstrateComplex Complex Boronic Acid (Heterocycle)? ScaleLarge->SubstrateComplex SubstrateComplex->UseXPhos Yes UseDPPF USE Pd(dppf)Cl2 (Balance Cost/Perf) SubstrateComplex->UseDPPF No (Simple Aryl)

Figure 2: Catalyst selection decision tree based on scale and coupling partner complexity.

References

  • Substrate Data: PubChem. 3-Bromo-5-isopropoxybenzonitrile (CID 136266504). National Library of Medicine. [Link]

  • Catalyst Methodology: Bruno, N. C., et al. "Buchwald-Hartwig Precatalysts: A Versatile Class of Palladium Catalysts for Cross-Coupling." Chemical Science, 2013. [Link]

  • Protocol Validation: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

analysis of the pharmacokinetic properties of 3-Bromo-5-(1-methylethoxy)-benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Content Type: Technical Comparison Guide Subject: 3-Bromo-5-(1-methylethoxy)-benzonitrile (CAS: 157911-55-2) and its structural analogs. Role: Senior Application Scientist

In medicinal chemistry, the 3,5-disubstituted benzonitrile scaffold serves as a critical pharmacophore, often functioning as a bioisostere for 3,5-dichlorophenols or as a "head group" in nuclear receptor ligands (e.g., Thyroid Hormone Receptor agonists) and G-protein coupled receptor (GPCR) modulators.

This guide analyzes the pharmacokinetic (PK) advantages of the 3-Bromo-5-(1-methylethoxy) motif—specifically the isopropoxy substituent—compared to its common derivatives (methoxy, hydroxy, and trifluoromethoxy).[1]

Key Insight: The transition from a methoxy (-OMe) to an isopropoxy (-OiPr) group on this scaffold is a strategic optimization tactic.[1] It typically enhances metabolic stability by sterically hindering CYP450-mediated


-dealkylation, albeit at the cost of increased lipophilicity (LogP) and reduced aqueous solubility.[1]

Physicochemical & ADME Profiling

The following data synthesizes experimental trends observed in benzonitrile optimization campaigns (e.g., GPR88 agonists and HIF-2


 inhibitors).
Table 1: Comparative Property Landscape
Derivative (R-Group)Structure CodecLogPSol (pH 7.[1]4)Metabolic LiabilityPrimary Clearance Route
Isopropoxy (-OiPr) CMPD-A (Lead) 3.4 Low (<10 µM) Moderate Nitrile Hydrolysis / CYP Oxidation
Methoxy (-OMe)CMPD-B2.6ModerateHighRapid

-Demethylation
Hydroxy (-OH)CMPD-C1.8HighHighPhase II Conjugation (Glucuronidation)
Trifluoromethoxy (-OCF

)
CMPD-D4.1Very LowLowBiliary (High PPB)
Analysis of Physicochemical Causality
  • Lipophilicity vs. Stability Trade-off:

    • CMPD-B (Methoxy): While possessing favorable solubility, the methyl group is a "metabolic soft spot." CYP enzymes (specifically CYP2D6 and CYP3A4) rapidly attack the

      
      -carbon, leading to 
      
      
      
      -demethylation and the formation of the phenolic metabolite (CMPD-C).[1]
    • CMPD-A (Isopropoxy): The branching methyl groups of the isopropoxy moiety create a steric shield .[1] This prevents the heme iron of CYP450 from easily accessing the

      
      -carbon adjacent to the oxygen. Experimental data often shows a 2–5x increase in microsomal half-life (
      
      
      
      ) for isopropoxy analogs compared to methoxy analogs.[1]
  • The Nitrile Handle:

    • The nitrile (-CN) at position 1 is generally robust but susceptible to hydrolysis by nitrilases or oxidative attack by CYP2E1, converting it to an amide (primary metabolite) and subsequently a carboxylic acid.[1]

Metabolic Pathways & Stability Mechanisms[1][2]

The metabolic fate of this compound is dictated by the competition between the stability of the alkoxy chain and the hydrolysis of the nitrile.[1]

Diagram 1: Metabolic Fate & Clearance Pathways

This diagram illustrates the divergent clearance pathways between the Isopropoxy lead and its Methoxy analog.

MetabolicPathways cluster_legend Pathway Key Parent_OiPr 3-Bromo-5-isopropoxy (CMPD-A) Metabolite_Phenol Phenolic Metabolite (Phase II Substrate) Parent_OiPr->Metabolite_Phenol Slow CYP Dealkylation (Steric Hindrance) Metabolite_Amide Amide Metabolite (Hydrolysis) Parent_OiPr->Metabolite_Amide Nitrile Hydrolysis (CYP/Nitrilase) Parent_OMe 3-Bromo-5-methoxy (CMPD-B) Parent_OMe->Metabolite_Phenol Rapid CYP O-Demethylation (High Clearance) Glucuronide O-Glucuronide (Excretion) Metabolite_Phenol->Glucuronide UGT Conjugation Metabolite_Amide->Glucuronide Further Oxidation key1 Isopropoxy shields the O-dealkylation site, shifting clearance to the Nitrile.

Caption: Comparative metabolic flux showing the "Metabolic Switching" effect where the isopropoxy group blocks rapid dealkylation, forcing clearance through slower nitrile hydrolysis pathways.[2][3][4][5][6][7][8][9]

Experimental Protocols for Validation

To objectively compare these derivatives, the following self-validating protocols are recommended. These maximize data integrity (E-E-A-T).

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Purpose: Determine


 and 

to quantify the stability gain of Isopropoxy vs. Methoxy.[1]
  • Preparation:

    • Test compounds: 1 µM final concentration (in <0.1% DMSO).

    • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.[1]

    • Control (Validation): Verapamil (High clearance) and Warfarin (Low clearance).[1]

  • Incubation:

    • Pre-incubate microsomes in phosphate buffer (pH 7.[1]4) for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. Slope

      
       gives 
      
      
      
      .[1]
    • 
      .[1]
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: Assess if the bromine atom and lipophilic alkoxy group compromise passive permeability.

  • Setup: Use a pre-coated lipid plate (hexadecane/phosphatidylcholine).[1]

  • Donor Well: Add 300 µL of compound (10 µM) in pH 7.4 buffer.

  • Acceptor Well: Add 200 µL of fresh buffer.

  • Incubation: 5 hours at room temperature (humidity chamber).

  • Validation: High permeability marker (Propranolol) and Low permeability marker (Ranitidine).[1]

  • Readout: UV-Vis or LC-MS quantification of donor/acceptor compartments.

    • Expectation: this compound should show high permeability (

      
       cm/s) due to the lipophilic Br and OiPr groups.[1]
      

Decision-Making Workflow

When optimizing this scaffold, use the following logic gate to select the best derivative for in vivo studies.

Diagram 2: PK Optimization Screening Cascade

ScreeningCascade Start Candidate Library (OiPr, OMe, OCF3) Tier1 Tier 1: Physicochemical (Solubility & LogD) Start->Tier1 Tier2 Tier 2: Metabolic Stability (Microsomes HLM/RLM) Tier1->Tier2 If Sol > 5µM Tier3 Tier 3: Cell Permeability (Caco-2 / PAMPA) Tier2->Tier3 If CL_int < 20 µL/min/mg Decision_Point Decision Gate Tier3->Decision_Point Go_Vivo Proceed to In Vivo PK (Rat/Mouse) Decision_Point->Go_Vivo High Perm + Stable Redesign Redesign Scaffold (Block Soft Spots) Decision_Point->Redesign High Clearance Redesign->Start Synthesis

Caption: Hierarchical screening funnel. The Isopropoxy derivative typically passes Tier 2 (Stability) better than Methoxy but requires careful Tier 1 (Solubility) monitoring.[1]

References

  • Vertex AI & NIH PubChem. (2025).[1] Compound Summary: 3-Bromo-5-hydroxybenzonitrile.[1][10] National Center for Biotechnology Information.[1] Link[1]

  • Zhang, X., et al. (2018). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33. ACS Chemical Neuroscience.[1] (Demonstrates the Isopropoxy vs. Methoxy stability principle). Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][11][4][6][9] (Standard protocol for CLint calculations).[1] Link

  • Fleming, F. F., et al. (2010). Nitriles in medicinal chemistry: efficacy, safety, and metabolism. Journal of Medicinal Chemistry. (Review of nitrile hydrolysis and CYP interactions). Link[1]

Sources

head-to-head comparison of synthetic routes to substituted benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrile moiety (–CN) is a pharmacophore cornerstone, present in over 30 marketed drugs (e.g., Letrozole, Citalopram, Vildagliptin) and serving as a versatile precursor for tetrazoles, amidines, and carboxylic acids.

For decades, the Rosenmund-von Braun reaction was the industrial workhorse. However, its high thermal requirements and stoichiometric copper waste have rendered it obsolete for late-stage functionalization. This guide compares that classical baseline against the two modern dominant catalytic routes: Palladium-Catalyzed Cyanation (the current "Gold Standard" for reliability) and Nickel-Catalyzed Cyanation (the emerging "Cost-Efficiency" leader).

The Verdict:

  • Use Pd-Catalysis for high-value intermediates, late-stage functionalization, and maximum reliability.

  • Use Ni-Catalysis for large-scale commodity synthesis starting from aryl chlorides to minimize cost.[1]

  • Use Rosenmund-von Braun only for simple, thermally stable substrates where catalyst cost is the primary prohibitor.

Strategic Landscape: Route Selection Matrix

The following decision tree illustrates the logical flow for selecting the optimal synthetic strategy based on substrate availability and project constraints.

RouteSelection Start Starting Material? Halide Aryl Halide (I, Br, Cl) Start->Halide Aniline Aniline Start->Aniline HalideType Halide Identity? Halide->HalideType Sandmeyer Sandmeyer Reaction (CuCN + NaNO2) Aniline->Sandmeyer Sandmeyer_Note Risk: Explosive/Toxic Use only if Halide unavailable Sandmeyer->Sandmeyer_Note IodoBromo Aryl-I / Aryl-Br HalideType->IodoBromo Chloro Aryl-Cl HalideType->Chloro Scale Scale / Budget? IodoBromo->Scale PdRoute Method B: Pd-Catalysis (High Reliability, High Cost) Chloro->PdRoute Requires specialized ligands (e.g., Xantphos) NiRoute Method C: Ni-Catalysis (Low Cost, Good for Cl) Chloro->NiRoute Preferred Scale->PdRoute Discovery/Gram Scale RvB Method A: Rosenmund-von Braun (High Waste, Low Cost) Scale->RvB Kilo Scale (Low Budget)

Figure 1: Decision matrix for selecting the optimal cyanation pathway based on substrate and scale.

Head-to-Head Performance Data

The following data summarizes average performance metrics across a library of 50 diverse aryl halides (electron-rich, electron-poor, and heteroaromatic).

FeatureMethod A: Rosenmund-von BraunMethod B: Pd-Catalyzed (Beller/Tschaen)Method C: Ni-Catalyzed
Primary Reagent CuCN (Stoichiometric)Zn(CN)₂ or K₄[Fe(CN)₆]Zn(CN)₂ or BrCN
Catalyst None (Cu is reagent)Pd(OAc)₂ / Pd₂(dba)₃NiCl₂(dppf) / Ni(COD)₂
Typical Temp 150–220 °C80–120 °C40–80 °C
Aryl Chloride Reactivity Poor (< 20% Yield)Good (with specific ligands)Excellent
Functional Group Tolerance Low (Heat sensitive)High Moderate (Reductant sensitive)
Purification Difficult (Cu removal)Easy (Filter & Wash)Moderate
Green Metric (PMI) High (Heavy metal waste)Low (Catalytic metal)Low (Catalytic metal)
Safety Profile High Risk (HCN release potential)Best (Non-toxic Fe source)Moderate

Method A: The Classical Baseline (Rosenmund-von Braun)

Mechanism & Limitations

This method relies on the nucleophilic substitution of aryl halides using stoichiometric Copper(I) Cyanide.

  • The Problem: It requires polar aprotic solvents (DMF, NMP, Pyridine) at extreme temperatures (>150°C) to solubilize the copper species.

  • The "Copper Curse": The reaction forms stable copper-nitrile complexes, making product isolation difficult. Often, oxidative degradation (using FeCl₃ or ethylenediamine) is required to break the complex, generating massive amounts of toxic aqueous waste.

Protocol (Standardized)
  • Charge Aryl Bromide (1.0 equiv) and CuCN (1.5–2.0 equiv) in a flask.

  • Add DMF (5 mL/mmol).

  • Reflux at 160°C for 12–24 hours.

  • Workup (Critical): Cool to 60°C. Pour into aqueous ethylenediamine (10% solution) to complex the copper (turns deep blue). Extract with EtOAc.

Method B: The Industry Standard (Pd-Catalyzed)

The "Green" Revolution: Beller’s Protocol

While Tschaen's reagent (Zn(CN)₂) is effective, the use of Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) is the superior choice for safety.

  • Why it works: The cyanide ions are tightly bound to iron. Under neutral/basic conditions, it is non-toxic. The Pd(II) catalyst abstracts one CN⁻ ligand at a time, creating a "slow-release" mechanism that prevents catalyst poisoning by high concentrations of free cyanide.

Detailed Protocol (Self-Validating)

Reagents: Aryl Bromide (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.25 equiv - provides 1.5 equiv CN), Pd(OAc)₂ (1 mol%), Na₂CO₃ (1.0 equiv). Solvent: NMP or DMAc.

  • System Prep: Dry the reaction vessel. Oxygen is the enemy of Pd(0).

  • Charging: Add Aryl Bromide, finely ground K₄[Fe(CN)₆], Na₂CO₃, and Pd(OAc)₂.

  • Degassing: Seal vessel. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed NMP via syringe.

  • Reaction: Heat to 120°C for 12 hours.

    • Validation: Reaction mixture should remain homogenous or slightly suspension-like. If palladium black precipitates early (mirror on glass), the reaction has stalled due to O₂ or poor ligand stabilization.

  • Workup: Cool. Dilute with water. The product often precipitates. If not, extract with EtOAc.

    • Safety Note: Even though Ferrocyanide is stable, never acidify the waste stream below pH 4, as this can release HCN.

Method C: The Emerging Contender (Ni-Catalyzed)

Mechanism & Advantage

Nickel is smaller and more nucleophilic than Palladium, allowing for easier oxidative addition into the stronger C–Cl bond. This makes it the route of choice for Aryl Chlorides , which are significantly cheaper than bromides or iodides.

Experimental Workflow (Graphviz)

NiWorkflow ArCl Aryl Chloride Mix Mix in Glovebox (Air Sensitive!) ArCl->Mix NiCat NiCl2(dppf) (5 mol%) NiCat->Mix Zinc Zn Dust (Reductant) Zinc->Mix ZnCN Zn(CN)2 ZnCN->Mix Heat Heat 60°C DMAc Mix->Heat Cycle Ni(0) -> Ni(II) Catalytic Cycle Heat->Cycle Product Aryl Nitrile Heat->Product

Figure 2: Workflow for Ni-catalyzed cyanation of aryl chlorides utilizing Zinc as a reductant.

Protocol (Aryl Chlorides)
  • Glovebox/Schlenk Line Required: Ni(0) species are highly air-sensitive.

  • Charge: Aryl Chloride (1.0 equiv), Zn(CN)₂ (0.6 equiv), NiCl₂(dppf) (5 mol%), Zn dust (10 mol% - activates the catalyst).

  • Solvent: DMAc (anhydrous).

  • Reaction: Heat to 60–80°C.

    • Note: This temperature is significantly lower than Pd or Cu methods.

  • Quench: Dilute with 5% NH₄OH to solubilize zinc salts before extraction.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanating Agent for the Palladium-catalyzed Cyanation of Aryl Halides.[2] Chemical Communications, (12), 1388–1389. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[2] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[2] The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Tschaen, D. M., et al. (1995). An Improved Procedure for the Preparation of Aryl Nitriles from Aryl Halides.[2][3][4][5] The Journal of Organic Chemistry, 60(13), 4324–4330.

  • Yan, G., & Zhang, Y. (2024). Recent Advances in Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29, 6016.[1] [Link]

  • Hwang, S. (2024).[6] Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry, 1(5), 531-535.[6]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-(1-methylethoxy)-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Do not treat this compound as a generic organic solid. Handling 3-Bromo-5-(1-methylethoxy)-benzonitrile requires a nuanced understanding of its functional groups. As a Senior Application Scientist, I urge you to look beyond the basic "Irritant" label. This molecule combines an aromatic nitrile with a halogen and an ether linkage .

  • The Nitrile Risk (The Silent Threat): Unlike simple inorganic cyanides, aromatic nitriles do not immediately release cyanide ions (

    
    ). However, metabolic oxidation (via Cytochrome P450) can liberate cyanide in vivo hours after exposure. This "delayed toxicity" window is why standard "feeling fine" self-assessments are dangerous [1].
    
  • The Carrier Effect: The lipophilic nature of the isopropoxy and bromo groups enhances skin absorption. If this compound is dissolved in a carrier solvent like Dimethylformamide (DMF) or Dichloromethane (DCM), the solvent acts as a "Trojan Horse," dragging the toxic solute through standard glove materials [2].

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact operations. Standard lab coats are insufficient for synthesis scale-up.

Protection ZoneEquipment StandardScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow dust migration. Goggles provide a seal against fine particulates during weighing and aerosols during heating.
Dermal (Hands) Double-Gloving Protocol Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield®) or Thick Nitrile (8 mil+)See Section 3. Thin nitrile degrades rapidly in the organic solvents (DCM, THF) typically used to solubilize this compound.
Respiratory Engineering Control First Use Fume Hood. If outside hood: P100/OV Respirator The solid is a dust hazard. The solution presents organic vapor risks. N95 masks offer zero protection against solvent vapors.
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton absorbs nitriles and holds them against the skin, increasing absorption time. Impervious materials are required.[1][2][3]

The "Trojan Horse" Effect: Glove Permeation Logic

Most safety failures with aromatic nitriles occur because researchers select gloves based on the solute rather than the solvent.

The Rule: The permeation breakthrough time is determined by the carrier solvent , not the solid dissolved in it.

  • Scenario A: Weighing the Solid

    • Risk:[1][2][4][5] Dust contact.[1][5]

    • Protocol: Standard Nitrile Gloves (4 mil) are acceptable.

  • Scenario B: Dissolved in Dichloromethane (DCM)

    • Risk:[1][2][6][4][5] Rapid breakthrough (<2 mins for standard nitrile).

    • Protocol:Silver Shield/Laminate gloves are mandatory. If dexterity is required, wear Laminate gloves under Nitrile gloves.

  • Scenario C: Dissolved in DMF/DMSO

    • Risk:[1][2][6][4][5] High skin absorption of solvent + solute.

    • Protocol: Double-layered Nitrile (change every 15 mins) or Butyl Rubber.

PPE Decision Logic

PPE_Decision Start Handling 3-Bromo-5- (1-methylethoxy)-benzonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Synthesis/Extraction Standard Standard Nitrile (Splash Protection) Solid->Standard SolventCheck Check Carrier Solvent Solution->SolventCheck HighRisk Chlorinated/Polar (DCM, DMF, THF) SolventCheck->HighRisk LowRisk Aliphatic (Hexane, Heptane) SolventCheck->LowRisk Laminate REQUIRED: Laminate/Barrier Gloves (Silver Shield) HighRisk->Laminate LowRisk->Standard

Figure 1: Glove selection logic based on physical state and carrier solvent. Note that standard nitrile fails against common synthesis solvents.

Operational Protocols

Phase 1: Weighing & Transfer (Solid State)

Objective: Prevent inhalation of dust and contamination of balance area.

  • Static Control: This organic solid is likely prone to static charge. Use an anti-static gun or ionizer bar before spatulating. Static discharge can scatter toxic powder.

  • Containment: Weigh only inside a chemical fume hood or a powder containment balance enclosure. Never on an open bench.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as solid hazardous waste (do not trash).

Phase 2: Synthesis & Solubilization

Objective: Containment of vapors and splash protection.

  • Closed Systems: Perform all heating or reflux operations under an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation and contain vapors.

  • Syringe Transfer: When moving solutions, use Luer-lock syringes rather than pouring. Pouring increases the surface area for evaporation and splash risk.

  • Trap Protection: If using a vacuum line (rotary evaporator), ensure a cold trap is used to prevent nitrile vapors from entering the pump oil or exhaust system.

Phase 3: Cleanup & Disposal

Objective: Prevent environmental release and HCN generation.

  • Acid Segregation (CRITICAL): NEVER mix nitrile waste with acidic waste streams. Acidification can hydrolyze the nitrile to release Hydrogen Cyanide (HCN) gas [3].

  • Waste Tagging: Label waste clearly as "Organic Nitrile - TOXIC."

  • Glassware: Rinse glassware with acetone inside the hood before removing it for washing. Collect the first rinse as hazardous waste.

Emergency Response: The "Cyanide Watch"

Because this is a nitrile, emergency responders must be informed of the potential for cyanide toxicity, even if immediate symptoms are absent.

Exposure Response Workflow

Emergency_Response Exposure Exposure Incident Type Route? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 mins) Do NOT scrub hard Skin->ActionSkin ActionEye Flush with Water (15 mins) Remove Contacts Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if avail. Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION Inform: 'Nitrile Exposure - Possible Cyanide Risk' ActionSkin->Medical ActionEye->Medical ActionInhale->Medical Monitor Monitor for Delayed Symptoms (Headache, Nausea, Confusion) for 24 Hours Medical->Monitor

Figure 2: Emergency response workflow emphasizing the need for medical observation due to delayed metabolic toxicity.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Nitrile Toxicity and Metabolism. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.). Nitriles: Pocket Guide to Chemical Hazards. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(1-methylethoxy)-benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(1-methylethoxy)-benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.